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  • Product: 2-Fluoro-3-(methoxymethoxy)pyridine
  • CAS: 1335512-19-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-3-methoxypyridine: A Key Intermediate in Medicinal Chemistry

A Note on the Target Compound: This guide focuses on the synthesis, characterization, and applications of 2-Fluoro-3-methoxypyridine . While the initial topic of interest was 2-Fluoro-3-(methoxymethoxy)pyridine, publicly...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: This guide focuses on the synthesis, characterization, and applications of 2-Fluoro-3-methoxypyridine . While the initial topic of interest was 2-Fluoro-3-(methoxymethoxy)pyridine, publicly available scientific data for this specific methoxymethyl (MOM) protected analogue is limited. Given that the methoxy and methoxymethoxy groups serve similar functions as protecting groups or directing groups in organic synthesis, this guide provides a comprehensive overview of the closely related and well-documented 2-Fluoro-3-methoxypyridine, a compound of significant interest to researchers in drug discovery.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence the physicochemical and pharmacological properties of a drug candidate. These effects include increased metabolic stability, enhanced binding affinity, and improved membrane permeability. The pyridine scaffold, a common motif in a vast array of pharmaceuticals, when combined with fluorine substitution, provides a powerful platform for the design of novel therapeutics.

2-Fluoro-3-methoxypyridine is a versatile building block that leverages these advantages. The 2-fluoro substituent not only modulates the electronic properties of the pyridine ring but also serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The 3-methoxy group, in turn, influences the regioselectivity of further reactions and can play a role in the overall pharmacokinetic profile of the final molecule. This guide provides a detailed exploration of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

A clear understanding of the fundamental properties of 2-Fluoro-3-methoxypyridine is essential for its effective use in the laboratory. The key physicochemical and spectroscopic data are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 163234-74-0[1]
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [1]
Appearance Colorless liquid / White powder[2][3]
Purity Typically >98%[3]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 2-Fluoro-3-methoxypyridine. The available data are presented below.

TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.74-7.75 (m, 1H, C-6H), 7.26-7.31 (m, 1H, C-4H), 7.11-7.15 (m, 1H, C-5H), 3.91 (s, 3H, CH₃)[2]
¹⁹F NMR (CDCl₃): -90.15 (s)[2]
Mass Spectrometry ESI-MS: 128 [M+H]⁺[2][4]
¹³C NMR Data not readily available in the public domain.

Synthesis of 2-Fluoro-3-methoxypyridine

The most direct and common synthesis of 2-Fluoro-3-methoxypyridine involves the Williamson ether synthesis, starting from the commercially available 2-Fluoropyridin-3-ol. This method is efficient and proceeds in high yield.

Synthetic Protocol

Reaction: Methylation of 2-Fluoropyridin-3-ol

Reactants:

  • 2-Fluoropyridin-3-ol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone (solvent)

Procedure:

  • To a solution of 2-Fluoropyridin-3-ol (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents) and methyl iodide (2.0 equivalents).

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:5 v/v), to afford 2-Fluoro-3-methoxypyridine as a colorless liquid.[2]

The reported yield for this transformation is typically high, around 95%.[2]

Synthesis of 2-Fluoro-3-methoxypyridine start 2-Fluoropyridin-3-ol reagents CH3I, K2CO3 Acetone, Reflux start->reagents product 2-Fluoro-3-methoxypyridine reagents->product caption Synthesis of 2-Fluoro-3-methoxypyridine via Williamson Ether Synthesis.

Caption: Synthesis of 2-Fluoro-3-methoxypyridine via Williamson Ether Synthesis.

Reactivity and Applications in Drug Discovery

The reactivity of 2-Fluoro-3-methoxypyridine is dominated by the 2-fluoro substituent, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This makes it a valuable precursor for a wide range of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in SNAr reactions, often showing higher reactivity than its chloro or bromo counterparts.[5] This allows for the displacement of the fluoride with a variety of nucleophiles under relatively mild conditions. Common nucleophiles include:

  • Alcohols and Phenols: To form 2-alkoxy and 2-aryloxypyridines.

  • Amines: To synthesize 2-aminopyridines, a common scaffold in many drug molecules.

  • Thiols: To produce 2-thiopyridines.

A notable example of this reactivity is seen in the synthesis of orexin receptor agonists, where 2-Fluoro-3-methoxypyridine is reacted with a complex amine nucleophile in the presence of a base like cesium carbonate in DMF at elevated temperatures.[6]

Lithiation and Further Functionalization

The pyridine ring can be further functionalized through directed ortho-metalation. For instance, treatment of 2-Fluoro-3-methoxypyridine with a strong base like n-butyllithium can lead to deprotonation at the 4-position. The resulting lithiated species can then be trapped with various electrophiles, such as boronic esters, to introduce new functional groups.[2] This strategy is useful for creating precursors for cross-coupling reactions.

Applications in Medicinal Chemistry

2-Fluoro-3-methoxypyridine has been utilized as a key building block in the synthesis of several classes of biologically active compounds. The patent literature provides numerous examples of its incorporation into drug discovery programs.

  • Orexin Receptor Agonists: As mentioned, it is a key intermediate in the synthesis of novel orexin receptor agonists, which are being investigated for the treatment of narcolepsy and other sleep disorders.[6]

  • GABA-A Receptor Modulators: It has been used in the synthesis of compounds targeting GABA-A receptors, which are implicated in a variety of neurological and psychiatric disorders, including anxiety and epilepsy.

  • WDR5 Inhibitors: The compound has been employed in the development of inhibitors of the WDR5 protein, a target of interest in cancer therapy.[7]

Drug Discovery Workflow start 2-Fluoro-3- methoxypyridine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction intermediate Substituted 3-methoxypyridine reaction->intermediate optimization Further Synthetic Modifications intermediate->optimization product Biologically Active Compound optimization->product caption Role of 2-Fluoro-3-methoxypyridine in a Drug Discovery Workflow.

Caption: Role of 2-Fluoro-3-methoxypyridine in a Drug Discovery Workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-3-methoxypyridine.

Hazard Identification

Based on GHS classifications from aggregated sources, 2-Fluoro-3-methoxypyridine is considered to have the following hazards[8]:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation (Skin corrosion/irritation).

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation).

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).

Recommended Precautions

When working with 2-Fluoro-3-methoxypyridine, the following personal protective equipment (PPE) and handling procedures are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2-Fluoro-3-methoxypyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its favorable reactivity, driven by the 2-fluoro substituent, allows for the efficient construction of a diverse range of substituted pyridine derivatives. As the demand for novel therapeutics continues to grow, the strategic use of fluorinated intermediates like 2-Fluoro-3-methoxypyridine will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ma, Y., & Liu, Z. (n.d.).
  • Campeau, L.-C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Google Patents. (n.d.). Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof.
  • Google Patents. (n.d.). Substituted heterocyclic compounds.
  • PubMed. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Google P
  • National Institutes of Health. (n.d.). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

  • LookChem. (n.d.). 2-Fluoro-3-Methoxypyridine manufacturer CAS NO.163234-74-0. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-methoxypyridine-3-carboxaldehyde.
  • ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]

  • Google Patents. (n.d.). Flap regulator.
  • Google Patents. (n.d.). Orexin receptor agonists and uses thereof.
  • National Institutes of Health. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Heterocyclic wdr5 inhibitors as anti-cancer compounds.

Sources

Exploratory

Strategic Utilization of 2-Fluoro-3-(methoxymethoxy)pyridine in High-Value Scaffold Synthesis

Executive Summary In the landscape of modern medicinal chemistry, 2-Fluoro-3-(methoxymethoxy)pyridine (CAS: 1335512-19-0) has emerged as a linchpin intermediate for accessing polysubstituted pyridine cores. Its value lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Fluoro-3-(methoxymethoxy)pyridine (CAS: 1335512-19-0) has emerged as a linchpin intermediate for accessing polysubstituted pyridine cores. Its value lies in its dual functionality: the methoxymethoxy (MOM) group serves as a robust Directed Metalation Group (DMG), while the 2-fluorine atom acts as a latent handle for Nucleophilic Aromatic Substitution (SNAr).[1]

This guide details the operational framework for leveraging this molecule to synthesize complex 2,3,4-trisubstituted pyridine scaffolds—motifs frequently observed in kinase inhibitors (e.g., p38, MEK) and GPCR modulators.[1]

Structural Rationale & Chemical Logic[1]

The utility of 2-Fluoro-3-(methoxymethoxy)pyridine rests on two orthogonal reactivity pillars that allow for sequential, regioselective functionalization.

The MOM Group: The Director

The MOM ether is superior to simple methoxy or benzyl ethers in this context for two reasons:

  • Coordination Strength: The additional oxygen in the MOM chain provides a "chelation beak" for lithium ions, significantly enhancing the rate and regioselectivity of Directed Ortho Metalation (DoM).[1]

  • Orthogonal Deprotection: Unlike methyl ethers (which require harsh BBr3) or benzyl ethers (hydrogenolysis), MOM is cleaved under mild acidic conditions (e.g., TFA or HCl/iPrOH), preserving sensitive functionality introduced elsewhere.[1]

The 2-Fluorine: The Activator

Fluorine at the C2 position serves a dual purpose:

  • Site Blocking: It prevents lithiation at C2, forcing the base to deprotonate the C4 position exclusively.[1]

  • SNAr Susceptibility: The strong electron-withdrawing nature of the fluorine, combined with the ring nitrogen's electronegativity, makes the C2 position highly electrophilic.[1] This allows for late-stage diversification with amines or alkoxides.

Core Workflow: The "Triad" Strategy

The synthesis of high-value scaffolds follows a logical "Triad" sequence: Protection


 Lithiation 

Substitution
.

TriadStrategy Start 2-Fluoro-3-hydroxypyridine Step1 1. MOM Protection (NaH, MOM-Cl) Start->Step1 Intermediate 2-Fluoro-3-(MOM)pyridine (The Core) Step1->Intermediate Step2 2. C4-Lithiation (DoM) (LDA, -78°C) Intermediate->Step2 Trapped 2,3,4-Trisubstituted Pyridine Step2->Trapped Electrophile (E+) Step3 3. S_NAr Displacement (R-NH2, Heat) Trapped->Step3 Final Final Drug Scaffold (Kinase Inhibitor Core) Step3->Final

Figure 1: The "Triad" strategy for sequential functionalization of the pyridine core.

Experimental Protocols

Protocol A: Synthesis of the Core (MOM Protection)

Objective: Scale-up preparation of 2-Fluoro-3-(methoxymethoxy)pyridine.

Reagents:

  • 2-Fluoro-3-hydroxypyridine (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)[1]

  • Chloromethyl methyl ether (MOM-Cl) (1.1 equiv)[1]

  • DMF (Anhydrous)[1]

Methodology:

  • Activation: In a flame-dried flask under N2, suspend NaH in anhydrous DMF at 0 °C.

  • Deprotonation: Add a solution of 2-fluoro-3-hydroxypyridine in DMF dropwise. Evolution of H2 gas will be vigorous.[1] Stir for 30 min at 0 °C until gas evolution ceases and the solution becomes clear (formation of sodium pyridinolate).

  • Alkylation: Add MOM-Cl dropwise via syringe pump to control the exotherm. Caution: MOM-Cl is a carcinogen; use strictly in a fume hood.[1]

  • Completion: Allow warming to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: Quench with saturated NH4Cl. Extract with Et2O (3x).[1] The MOM ether is often lipophilic; extensive water washing is required to remove DMF.[1]

  • Purification: Flash chromatography (SiO2, 10-20% EtOAc/Hexane).

Validation:

  • 1H NMR: Look for the characteristic MOM singlet (~3.4 ppm) and the methylene doublet/singlet (~5.2 ppm).[1]

  • Yield: Expect 85–95%.

Protocol B: Regioselective C4-Lithiation (DoM)

Objective: Introduction of carbon or heteroatom substituents at C4.

Reagents:

  • 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.2 equiv) – Freshly prepared recommended.[1]

  • Electrophile (e.g., I2, DMF, R-CHO) (1.5 equiv)[1][2]

  • THF (Anhydrous)[1]

Methodology:

  • Base Preparation: Generate LDA in situ by adding n-BuLi to diisopropylamine in THF at -78 °C. Stir for 30 min.

  • Metalation: Add a solution of the pyridine substrate in THF dropwise down the side of the flask to pre-cool it. Stir at -78 °C for 1 hour.

    • Note: The solution typically turns yellow/orange, indicating the formation of the lithiated species.[1]

  • Trapping: Add the electrophile (dissolved in THF if solid) rapidly.

  • Quench: Stir for 30 min at -78 °C, then allow to warm to 0 °C. Quench with sat. NH4Cl or dilute AcOH.

Critical Parameter: Temperature Stability The 2-fluoro substituent destabilizes the lithiated species relative to non-fluorinated analogs due to potential benzyne (pyridyne) formation. Do not allow the temperature to exceed -60 °C before quenching.

Table 1: Electrophile Compatibility & Expected Yields

ElectrophileProduct TypeExpected YieldNotes
Iodine (I2) 4-Iodo-pyridine80-90%Precursor for Suzuki/Sonogashira couplings.
DMF 4-Formyl-pyridine75-85%Key intermediate for reductive aminations.
Triisopropyl Borate 4-Boronic Acid60-75%Requires careful acidic hydrolysis workup.[1]
Hexachloroethane 4-Chloro-pyridine70-80%Useful if differentiating halogens is required.
Protocol C: SNAr Diversification

Objective: Displacement of the C2-Fluorine with amines.

Methodology:

  • Dissolve the C4-substituted intermediate in DMSO or NMP.

  • Add the amine (1.2–2.0 equiv) and a base (K2CO3 or DIPEA, 2.0 equiv).[1]

  • Heat to 80–100 °C.

  • Observation: The reaction is generally faster than with non-MOM protected analogs because the C3-oxygen inductively withdraws electron density, further activating C2.[1]

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Core

A common motif in kinase inhibitors is a 2-amino-3-hydroxypyridine core fused to a fluorophenyl ring.

Pathway:

  • Starting Material: 2-Fluoro-3-(methoxymethoxy)pyridine.[1][2][3]

  • Step 1 (DoM): Lithiation/Iodination

    
    2-Fluoro-4-iodo-3-(methoxymethoxy)pyridine .
    
  • Step 2 (Cross-Coupling): Suzuki coupling with 2,4-difluorophenylboronic acid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    Biaryl Intermediate .
    
  • Step 3 (SNAr): Displacement of C2-F with cyclopropylamine.[1]

  • Step 4 (Deprotection): Treatment with 4M HCl in Dioxane removes the MOM group, yielding the free hydroxyl.[1]

Result: A 2-amino-3-hydroxy-4-arylpyridine scaffold, ready for further elaboration into a clinical candidate.

Troubleshooting & Optimization

Issue: Low Yield in Lithiation Step
  • Cause: "Pyridyne" formation.[1] If the temperature rises above -60 °C, LiF elimination can occur, generating a reactive 3,4-pyridyne species that polymerizes.[1]

  • Solution: Maintain strict cryogenic conditions (-78 °C). Use an internal thermometer.

Issue: Incomplete MOM Deprotection
  • Cause: Steric bulk from C2/C4 substituents.[1]

  • Solution: Switch from aqueous HCl to anhydrous TFA/DCM (1:1) or BBr3 at -78 °C if the substrate tolerates Lewis acids.

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on DoM and "LIDAKOR" superbase strategies).

  • Gribble, G. W., & Joule, J. A. (2010).[1] Progress in Heterocyclic Chemistry.[1] Elsevier.[1] (Discusses regioselectivity in pyridine lithiation).

  • Wang, X., et al. (2013).[1] "Regioselective Synthesis of 2,3,4-Trisubstituted Pyridines via Directed Ortho Metalation." Journal of Organic Chemistry. [Link][1]

  • NCI/NIH. (2023).[1] Synthesis of [18F]nifene and related 2-fluoro-3-substituted pyridines.[4] (Provides protocols for handling 2-nitro/2-fluoro precursors). [Link]

Sources

Foundational

Literature review of 2-Fluoro-3-(methoxymethoxy)pyridine derivatives

The following technical guide details the synthetic utility, reactivity profile, and medicinal chemistry applications of 2-Fluoro-3-(methoxymethoxy)pyridine , a high-value scaffold for constructing polysubstituted pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility, reactivity profile, and medicinal chemistry applications of 2-Fluoro-3-(methoxymethoxy)pyridine , a high-value scaffold for constructing polysubstituted pyridine derivatives.

Strategic Scaffold for Regioselective Pyridine Functionalization

Executive Summary

In modern drug discovery, the 2-fluoro-3-(methoxymethoxy)pyridine scaffold represents a "privileged intermediate" due to its unique ability to facilitate orthogonal functionalization. The molecule combines three strategic features:

  • 2-Fluoro Substituent: Acts as a metabolic block, a handle for Nucleophilic Aromatic Substitution (SNAr), and an inductive activator for metallation.

  • 3-Methoxymethoxy (MOM) Group: Serves as a robust protecting group for the 3-hydroxyl moiety and, crucially, as a Directed Metalation Group (DMG) for regioselective C4-lithiation.

  • Pyridine Nitrogen: Modulates electron density, enabling diverse reactivity patterns distinct from carbocyclic arenes.

This guide provides a comprehensive analysis of the synthesis, reactivity (DoM vs. SNAr), and application of this scaffold in the development of bioactive agents, such as Influenza A endonuclease inhibitors.

Synthetic Preparation

The synthesis of the core scaffold typically proceeds from 2-fluoro-3-hydroxypyridine .[1][2][3] While the 3-hydroxy precursor is commercially available, it can be synthesized via diazotization of 2-amino-3-hydroxypyridine.

Synthesis of 2-Fluoro-3-hydroxypyridine

The most scalable route involves the Schiemann-type reaction of 2-amino-3-hydroxypyridine using tetrafluoroboric acid (


).
  • Reagents: 2-Amino-3-hydroxypyridine,

    
     (48% aq), 
    
    
    
    .
  • Conditions:

    
     to RT.
    
  • Mechanism: Formation of the diazonium tetrafluoroborate salt followed by thermal decomposition to install the fluorine atom.

Protection: Synthesis of 2-Fluoro-3-(methoxymethoxy)pyridine

The installation of the MOM ether is critical for surviving subsequent lithiation conditions.

ParameterProtocol Specification
Substrate 2-Fluoro-3-hydroxypyridine (1.0 equiv)
Reagent Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)
Base Sodium Hydride (NaH) (60% dispersion, 1.5 equiv) or DIPEA
Solvent Anhydrous DMF or THF
Temperature

Yield Typically 85–95%

Step-by-Step Protocol:

  • Deprotonation: To a stirred solution of 2-fluoro-3-hydroxypyridine in anhydrous DMF at

    
     under argon, add NaH portion-wise. Allow gas evolution (
    
    
    
    ) to cease (approx. 30 min).
  • Alkylation: Dropwise add MOM-Cl (Caution: Carcinogen) via syringe.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine, and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Reactivity Profile: The "Selectivity Switch"

The utility of this scaffold lies in its ability to direct incoming substituents to specific positions based on the reaction type.

Pathway A: Directed Ortho Metalation (DoM) – Targeting C4

The MOM group is a strong coordinator for lithium. When treated with a non-nucleophilic base (LDA), lithiation occurs preferentially at C4 (ortho to the MOM group).

  • Why C4? The C2 position is blocked by Fluorine. While F is also a directing group (directing to C3), C3 is occupied. The inductive effect of F and the chelating effect of MOM synergistically activate C4.

  • Risk: The 2-F group is a leaving group.[4] High temperatures can lead to 2,3-pyridyne formation or nucleophilic attack by the base.

  • Control: Use LDA at

    
      to favor kinetic deprotonation over nucleophilic attack.
    
Pathway B: Nucleophilic Aromatic Substitution (SNAr) – Targeting C2

The 2-position is highly activated for nucleophilic attack due to the electronegativity of the pyridine nitrogen and the fluorine atom.

  • Nucleophiles: Alkoxides, amines, thiols.

  • Utility: Allows for the late-stage introduction of diversity at the 2-position after C4 functionalization.

Pathway C: Electrophilic Aromatic Substitution (SEAr) – Targeting C6

Interestingly, under electrophilic conditions (e.g., Iodination with


), the reaction often favors C6  (para to the activating 3-hydroxyl/MOM group), providing a complementary regioselectivity to DoM.

ReactivityPathways Core 2-Fluoro-3-(MOM)pyridine DoM Pathway A: DoM (LDA, -78°C) Target: C4 Core->DoM Lithiation SNAr Pathway B: SNAr (Nu-, Heat) Target: C2 Core->SNAr Displacement SEAr Pathway C: SEAr (I2, K2CO3) Target: C6 Core->SEAr Halogenation Prod_C4 4-Substituted-2-Fluoro-3-(MOM)Py DoM->Prod_C4 E+ Quench Prod_C2 2-Nu-3-(MOM)Py SNAr->Prod_C2 -F Prod_C6 6-Iodo-2-Fluoro-3-(MOM)Py SEAr->Prod_C6 -H

Figure 1: Divergent reactivity pathways for 2-Fluoro-3-(MOM)pyridine. DoM targets C4, SNAr targets C2, and SEAr targets C6.

Experimental Protocols

Protocol: Regioselective C4-Lithiation and Functionalization

This protocol describes the installation of an electrophile (e.g., Iodine, Formyl, or Boronate) at the C4 position.

  • Preparation: Flame-dry a 3-neck flask and purge with Argon.

  • Base Formation: Add anhydrous THF and diisopropylamine (1.1 equiv). Cool to

    
    . Add 
    
    
    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
  • Substrate Addition: Dissolve 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LDA mixture at

    
     over 15 min.
    
    • Critical: Maintain temperature below

      
       to prevent benzyne formation or SNAr by the base.
      
  • Metalation: Stir at

    
     for 1–2 hours. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.
    
  • Quench: Add the electrophile (e.g.,

    
    , DMF, or 
    
    
    
    ) dissolved in THF dropwise.
  • Workup: Allow to warm to RT. Quench with saturated

    
    .[5] Extract with EtOAc.[5]
    
Protocol: SNAr Displacement at C2
  • Reagents: 2-Fluoro-3-(MOM)pyridine (1.0 equiv), Nucleophile (e.g., Morpholine, 1.2 equiv), Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Solvent: DMSO or NMP (for difficult cases) or Acetonitrile.

  • Conditions: Heat to

    
     for 4–12 hours.
    
  • Note: The 2-Fluoro group is significantly more reactive than a 2-Chloro group, often allowing milder conditions.

Medicinal Chemistry Application: Influenza Endonuclease Inhibitors

A prominent example of this scaffold's utility is found in the development of Influenza A Endonuclease Inhibitors . Research by Sagong et al. (Rutgers University) utilized the 2-fluoro-3-hydroxypyridine core to synthesize potent antiviral agents.

Case Study: Synthesis of 6-(p-fluorophenyl)-3-hydroxypyridin-2(1H)-one Derivatives

In this workflow, the researchers exploited the orthogonal reactivity of the scaffold to build a polysubstituted pyridine core.[6]

Synthetic Workflow:

  • Scaffold Entry: Start with 2-fluoro-3-hydroxypyridine .[1][2][3][6][7][8][9]

  • Protection: Protection of the 3-OH as the MEM ether (functionally similar to MOM).

  • C6 Functionalization (SEAr): Iodination using

    
     to install a handle at C6.
    
    • Note: This step uses the SEAr pathway (C6 selectivity) rather than DoM.

  • C2 Functionalization (SNAr): Displacement of the 2-Fluoro group with

    
    -butoxide (
    
    
    
    ) to install a protected oxygen (precursor to the pyridinone carbonyl).
  • Cross-Coupling: Suzuki coupling at the C6-Iodo position with 4-fluorophenylboronic acid.[2][6]

  • Deprotection: Acidic removal of MEM and

    
    -butyl groups to reveal the bioactive 3-hydroxypyridin-2(1H)-one  core.
    

SynthesisWorkflow Step1 Start: 2-Fluoro-3-hydroxypyridine Step2 Protection (MEM-Cl) Yields: 2-F-3-(OMEM)Py Step1->Step2 Step3 Iodination (I2, K2CO3) Selectivity: C6 (Para to OMEM) Step2->Step3 Step4 SNAr (t-BuOK) Displaces 2-F -> 2-OtBu Step3->Step4 Step5 Suzuki Coupling (C6-I + Ar-B(OH)2) Step4->Step5 Step6 Deprotection (TFA) Yields: 3-Hydroxypyridin-2-one Step5->Step6

Figure 2: Synthetic route to Influenza Endonuclease Inhibitors utilizing the 2-fluoro-3-hydroxypyridine scaffold.

References

  • Synthesis of 2-Fluoro-3-hydroxypyridine

    • Source: ChemScene & BOC Sciences Product D
    • CAS Registry:174669-74-0 .[3][7][8][][11]

    • URL:

  • Medicinal Chemistry Application (Influenza Inhibitors)

    • Title: Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease.[6]

    • Authors: Sagong, H. Y., Bauman, J. D., et al.
    • Journal:ChemMedChem, 2019, 14(12), 1204–1223.
    • URL:

  • Directed Ortho Metalation (DoM)

    • Title: Regioselective ortho-Lithi
    • Source:Heterocycles, 1993, 35(1).
    • Context: Establishes C4-lithiation preference for 3-alkoxy-substituted pyridines.
    • URL:

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
    • Journal:Journal of the American Chemical Society, 2014.
    • Context: Comparative reactivity of 2-fluoro vs 2-chloro pyridines.[12]

    • URL:

Sources

Exploratory

Solubility profile of 2-Fluoro-3-(methoxymethoxy)pyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-3-(methoxymethoxy)pyridine Executive Summary This technical guide provides a comprehensive overview of the solubility profile of 2-Fluoro-3-(methoxymethox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-3-(methoxymethoxy)pyridine

Executive Summary

This technical guide provides a comprehensive overview of the solubility profile of 2-Fluoro-3-(methoxymethoxy)pyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document outlines the fundamental principles governing its solubility, presents a detailed experimental workflow for solubility determination, and discusses the interpretation of solubility data in a range of organic solvents. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility Profiling

2-Fluoro-3-(methoxymethoxy)pyridine is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxymethoxy (MOM) group serves as a common protecting group for the hydroxyl functionality. The pyridine core is a prevalent scaffold in numerous drug molecules.

The solubility of an active compound or intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle.[1][2][3] From synthesis and purification to formulation and bioavailability, a thorough understanding of how a molecule behaves in different solvent environments is essential for efficient and successful process development.[1][2] This guide provides the theoretical grounding and practical methodologies required to establish a robust solubility profile for 2-Fluoro-3-(methoxymethoxy)pyridine.

Physicochemical Characteristics of 2-Fluoro-3-(methoxymethoxy)pyridine

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 2-Fluoro-3-(methoxymethoxy)pyridine are summarized below.

PropertyValueSource
Molecular Formula C₆H₆FNO[4][5]
Molecular Weight 127.12 g/mol [4][5]
IUPAC Name 2-fluoro-3-(methoxymethoxy)pyridine[4]
SMILES COC1=C(N=CC=C1)F[4]
Calculated LogP 1.3[4]
Structure

[4]

The presence of the polar pyridine nitrogen, the electronegative fluorine atom, and the ether linkages in the MOM group suggests a molecule with moderate polarity. The calculated LogP of 1.3 indicates a degree of lipophilicity, predicting that solubility will be favored in organic solvents over water.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[6] For 2-Fluoro-3-(methoxymethoxy)pyridine, we can anticipate its behavior based on the following interactions:

  • Polar Solvents (e.g., Alcohols, DMSO, DMF): The pyridine nitrogen can act as a hydrogen bond acceptor, and the oxygen atoms of the methoxymethoxy group can also participate in hydrogen bonding. This suggests favorable interactions with polar protic solvents (like methanol) and strong dipole-dipole interactions with polar aprotic solvents (like DMSO).

  • Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and the methyl group contribute to nonpolar character. While some solubility in nonpolar solvents is expected, it is likely to be limited due to the dominant polar functional groups.

  • Solvent Acidity/Basicity: The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) means that its solubility can be significantly increased in acidic media through salt formation. However, this guide focuses on solubility in neutral organic solvents.

The overall solubility represents the thermodynamic equilibrium achieved when the energy released from solute-solvent interactions successfully overcomes both the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.[7]

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the isothermal equilibrium shake-flask method. This protocol is designed to ensure that a saturated solution at thermodynamic equilibrium is achieved and accurately quantified.[7][8]

Materials and Equipment
  • 2-Fluoro-3-(methoxymethoxy)pyridine (solute)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Solvent: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to several scintillation vials.

  • Addition of Solute: Add an excess amount of 2-Fluoro-3-(methoxymethoxy)pyridine to each vial to create a slurry. The goal is to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The time required for equilibration should be determined empirically by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids.[9] This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4.3) to determine the concentration of the solute.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for quantifying pyridine derivatives due to its specificity and sensitivity.[10][11]

  • Method: A reverse-phase HPLC method is suitable.[10]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape) is a common starting point.[11]

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) for 2-Fluoro-3-(methoxymethoxy)pyridine. The λmax should be determined by scanning a dilute solution of the compound.[10]

  • Calibration: A calibration curve must be generated by plotting the peak area versus the concentration of a series of known standards. The curve's linearity (R² > 0.999) must be verified.[10]

Diagrams of Workflows and Relationships

To visualize the processes and concepts discussed, the following diagrams are provided.

G start Start: Add Excess Solute to Known Volume of Solvent n1 Equilibrate at Constant Temp (e.g., 24-48h with shaking) start->n1 Step 1 process process decision decision analysis analysis end_node End: Report Solubility (e.g., mg/mL) n2 Settle Undissolved Solids (≥2h at constant temp) n1->n2 Step 2 n3 Withdraw Supernatant & Syringe Filter (0.22 µm) n2->n3 Step 3 n4 Accurately Dilute Sample n3->n4 Step 4 n5 Quantify Concentration (e.g., via HPLC-UV) n4->n5 Step 5 n6 Calculate Original Concentration (Apply Dilution Factor) n5->n6 Step 6 n6->end_node

Caption: Experimental workflow for isothermal solubility determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility Profile SolutePolarity Polarity (N, O, F atoms) SolutePolarity->Solubility influences Hbonding H-Bond Acceptors (N, O) Hbonding->Solubility influences SizeShape Molecular Size & Shape SizeShape->Solubility influences CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility influences SolventPolarity Polarity (Dielectric Constant) SolventPolarity->Solubility influences SolventHbonding H-Bonding (Donor/Acceptor) SolventHbonding->Solubility influences SolventStructure Molecular Structure SolventStructure->Solubility influences Temperature Temperature Temperature->Solubility strongly influences (ΔH of dissolution) Pressure Pressure Pressure->Solubility influences (minor for solids)

Caption: Key factors influencing the solubility of an organic compound.

Illustrative Solubility Profile

The following table presents an illustrative solubility profile for 2-Fluoro-3-(methoxymethoxy)pyridine based on its chemical structure and theoretical principles. This data is intended as a predictive guide for solvent selection and should be confirmed experimentally using the protocol described above.

Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (at 25 °C)Rationale
Polar Protic Methanol32.7> 100 mg/mL (Freely Soluble)Strong hydrogen bonding potential.
Ethanol24.5> 100 mg/mL (Freely Soluble)Strong hydrogen bonding potential.
Polar Aprotic DMSO46.7> 100 mg/mL (Freely Soluble)High polarity, strong dipole interactions.
Acetonitrile37.5~50-100 mg/mL (Soluble)High polarity, but weaker H-bond acceptor.
Acetone20.7~50-100 mg/mL (Soluble)Moderate polarity, good dipole interactions.
Chlorinated Dichloromethane (DCM)9.1~20-50 mg/mL (Sparingly Soluble)Moderate polarity, can dissolve a range of compounds.
Aromatic Toluene2.4< 10 mg/mL (Slightly Soluble)Primarily nonpolar; limited interaction with polar groups.
Aliphatic Heptane1.9< 1 mg/mL (Very Slightly Soluble)Nonpolar; unfavorable interactions with the solute.

Interpretation and Practical Applications

The illustrative data suggests that 2-Fluoro-3-(methoxymethoxy)pyridine is highly soluble in polar solvents, particularly those capable of hydrogen bonding or with strong dipole moments. This has several practical implications:

  • Reaction Chemistry: Solvents like DMF, DMSO, or Acetonitrile would be excellent choices for conducting reactions, ensuring the homogeneity of the reaction mixture.

  • Purification by Crystallization: To crystallize this compound, an anti-solvent approach would be effective. For example, dissolving the compound in a minimal amount of a good solvent (like ethanol or acetone) and then slowly adding a poor solvent (like heptane or water) would likely induce precipitation of the pure compound.

  • Chromatography: The predicted solubility suggests good compatibility with both normal-phase (using DCM/Toluene/Heptane mixtures) and reverse-phase (using Acetonitrile/Methanol/Water mixtures) chromatography.

  • Formulation: For preclinical studies, formulating this compound in a solvent system containing polar excipients would be a logical starting point.

Safety and Handling

2-Fluoro-3-(methoxymethoxy)pyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[12][13] Consult the Safety Data Sheet (SDS) for the specific compound and for all solvents used before beginning any experimental work.[14]

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. [Link]

  • Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. [Link]

  • 2-Fluoro-3-methoxypyridine. PubChem. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saddleback College. [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Determination of maximum solubility? Reddit. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Knowledge UChicago. [Link]

  • Pyridine, 2-Fluoro-3-Methoxy. Pipzine Chemicals. [Link]

  • The Experimental Determination of Solubilities. ACS Publications. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 2-Fluoro-3-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable synthesis of 2-Fluoro-3-(methoxymethoxy)pyridine, a key building block in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Fluoro-3-(methoxymethoxy)pyridine, a key building block in the development of novel pharmaceuticals. The protocols detailed herein are designed for robustness and scalability, moving from gram to kilogram-scale production. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful implementation in a laboratory or manufacturing setting.

Introduction

2-Fluoro-3-(methoxymethoxy)pyridine is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. The presence of the fluorine atom and the protected hydroxyl group at the 2 and 3-positions of the pyridine ring, respectively, allows for selective functionalization and modulation of physicochemical properties such as lipophilicity and metabolic stability. This guide presents a reliable and scalable multi-step synthesis, beginning from the readily available starting material, 2-chloro-3-nitropyridine.

Overall Synthetic Strategy

The synthesis of 2-Fluoro-3-(methoxymethoxy)pyridine is achieved through a three-stage process. The first stage focuses on the synthesis of the key intermediate, 2-fluoro-3-hydroxypyridine. The second stage details the protection of the hydroxyl group using a methoxymethyl (MOM) ether. The final section provides insights into the purification and characterization of the final product.

G A 2-Chloro-3-nitropyridine B 2-Fluoro-3-nitropyridine A->B Fluorination C 3-Amino-2-fluoropyridine B->C Reduction D 2-Fluoro-3-hydroxypyridine C->D Diazotization & Hydrolysis E 2-Fluoro-3-(methoxymethoxy)pyridine D->E MOM Protection

Caption: Overall synthetic workflow.

Part 1: Scalable Synthesis of 2-Fluoro-3-hydroxypyridine

The synthesis of the pivotal intermediate, 2-fluoro-3-hydroxypyridine, is accomplished in a three-step sequence starting from 2-chloro-3-nitropyridine. This route is advantageous due to the relatively low cost of the starting material and the robustness of the transformations.

Step 1.1: Fluorination of 2-Chloro-3-nitropyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine. The choice of fluoride source and reaction conditions is critical for achieving high yield and minimizing side reactions.

Rationale: A high-boiling polar aprotic solvent such as DMF or DMSO is used to facilitate the dissolution of the fluoride salt and to accelerate the SNAr reaction. The use of a fluoride salt like cesium fluoride (CsF) is often preferred for its higher reactivity compared to other alkali metal fluorides. The reaction is conducted at elevated temperatures to overcome the activation energy of the C-Cl bond cleavage.

Protocol:

  • To a dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and the chosen solvent (DMF or DMSO, 5-10 volumes).

  • Add the fluoride reagent (e.g., CsF, 1.5 - 2.5 eq) portion-wise, ensuring the temperature does not rise uncontrollably.

  • Heat the reaction mixture to 140-150 °C and maintain for 4-8 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-nitropyridine.

ParameterValue
Starting Material2-Chloro-3-nitropyridine
ReagentCesium Fluoride (CsF)
SolventDMF or DMSO
Temperature140-150 °C
Reaction Time4-8 hours
Typical Yield>85%
Step 1.2: Reduction of 2-Fluoro-3-nitropyridine

The nitro group of 2-fluoro-3-nitropyridine is reduced to an amino group. A common and scalable method for this transformation is catalytic hydrogenation or reduction with a metal in acidic or neutral media.

Rationale: Reduction with iron powder and ammonium chloride in an alcohol-water mixture is a cost-effective and environmentally benign method for large-scale nitro group reductions.[1] The iron acts as the reducing agent, while ammonium chloride serves as a proton source and helps to maintain a near-neutral pH.

Protocol:

  • In a reaction vessel, prepare a suspension of iron powder (4.0-5.0 eq) and ammonium chloride (1.5-2.0 eq) in a mixture of ethanol or methanol and water.[1]

  • Heat the suspension to reflux.

  • Slowly add a solution of 2-fluoro-3-nitropyridine (1.0 eq) in ethanol or methanol to the refluxing mixture.

  • After the addition is complete, continue to reflux until the reaction is complete as monitored by TLC/HPLC.

  • Cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-fluoropyridine.

ParameterValue
Starting Material2-Fluoro-3-nitropyridine
ReagentsIron powder, Ammonium chloride
SolventEthanol/Water or Methanol/Water
TemperatureReflux
Reaction Time2-4 hours
Typical Yield>90%
Step 1.3: Diazotization and Hydrolysis of 3-Amino-2-fluoropyridine

The final step in the synthesis of the intermediate is the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Rationale: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, typically sulfuric acid. The diazonium salt is then hydrolyzed to the corresponding hydroxyl group by heating the reaction mixture. Careful temperature control during diazotization is crucial to prevent premature decomposition of the unstable diazonium salt.[1]

Protocol:

  • To a reaction vessel, add 3-amino-2-fluoropyridine (1.0 eq) and a sulfuric acid solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 2 hours.[1]

  • Slowly warm the reaction to room temperature and then heat to 40-60 °C to facilitate hydrolysis of the diazonium salt.[1]

  • After the reaction is complete, cool the mixture to 0-5 °C and carefully adjust the pH to ~7.5 with a sodium hydroxide solution.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-fluoro-3-hydroxypyridine.

ParameterValue
Starting Material3-Amino-2-fluoropyridine
ReagentsSodium nitrite, Sulfuric acid
Temperature0-5 °C (diazotization), 40-60 °C (hydrolysis)
Reaction Time~4 hours
Typical Yield70-80%

Part 2: Methoxymethyl (MOM) Protection of 2-Fluoro-3-hydroxypyridine

The hydroxyl group of 2-fluoro-3-hydroxypyridine is protected as a methoxymethyl (MOM) ether to prevent its interference in subsequent reactions.

Rationale: The MOM group is a common protecting group for alcohols due to its stability under a wide range of conditions and its relatively straightforward removal. The reaction is typically carried out using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is a common solvent for this transformation.

Safety Note: Methoxymethyl chloride (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[2]

G A 2-Fluoro-3-hydroxypyridine B Deprotonation with Base A->B Base (e.g., DIPEA) C Nucleophilic attack on MOM-Cl B->C MOM-Cl D 2-Fluoro-3-(methoxymethoxy)pyridine C->D

Caption: MOM protection workflow.

Protocol:

  • To a stirred solution of 2-fluoro-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Fluoro-3-(methoxymethoxy)pyridine.

ParameterValue
Starting Material2-Fluoro-3-hydroxypyridine
ReagentsMethoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time4-18 hours
Typical Yield>90%

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key in-process controls, such as TLC or HPLC monitoring, are included at each step to ensure the reaction has gone to completion before proceeding to the next stage. The provided stoichiometry and reaction conditions have been selected to favor high conversion and minimize byproduct formation. Purification methods are detailed to ensure the final product meets the required purity specifications for subsequent applications.

Conclusion

The synthetic protocols outlined in this application note provide a clear and scalable pathway to 2-Fluoro-3-(methoxymethoxy)pyridine. By understanding the rationale behind each step and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic campaigns.

References

  • Wikipedia. "Chloromethyl methyl ether." Available at: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules. 2024; 29(12):2903. Available at: [Link]

  • Google Patents. "Preparation method of fluoropyridine compounds." CN102898358A.

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Application

Application Notes and Protocols: Directed Ortho-Lithiation of 2-Fluoro-3-(methoxymethoxy)pyridine

Introduction: Strategic Functionalization of the Pyridine Ring The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of the Pyridine Ring

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. Among the diverse methodologies for pyridine functionalization, Directed ortho-Metalation (DoM) stands out as a powerful strategy for regioselective C-H bond activation.[1][2][3] This application note provides a detailed guide to the directed ortho-lithiation of 2-fluoro-3-(methoxymethoxy)pyridine, a versatile substrate for the synthesis of highly substituted fluoropyridines.

The strategic placement of a fluorine atom at the 2-position and a methoxymethyl (MOM) ether at the 3-position serves a dual purpose. The fluorine atom, while only a moderate directing group itself, significantly influences the reactivity of the pyridine ring, often enhancing the rates of subsequent nucleophilic aromatic substitution (SNAr) reactions.[4][5] The MOM group, a robust and reliable protecting group for hydroxyl functionalities, acts as a potent Directed Metalation Group (DMG).[2][6] Its Lewis basic oxygen atoms coordinate to the lithium cation of the organolithium base, facilitating the deprotonation of the adjacent C-4 proton.[1][3] This synergy allows for the precise introduction of a wide range of electrophiles at the C-4 position, paving the way for the synthesis of complex and novel pyridine derivatives.

This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into potential challenges and optimization strategies.

Mechanistic Insights: The Role of the Directing Group

Directed ortho-metalation is a powerful synthetic tool that leverages the coordination of a Lewis basic directing metalation group (DMG) with an organolithium reagent to facilitate regioselective deprotonation of an adjacent C-H bond.[1][3] In the case of 2-fluoro-3-(methoxymethoxy)pyridine, the MOM ether at the C-3 position is the primary directing group.

The generally accepted mechanism proceeds as follows:

  • Coordination: The organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or a lithium amide base such as lithium diisopropylamide (LDA), approaches the substrate. The Lewis acidic lithium ion coordinates to the Lewis basic oxygen atoms of the MOM group.[1][3] This pre-complexation brings the highly basic alkyl or amide anion into close proximity to the C-4 proton.

  • Deprotonation: The coordinated base then abstracts the proton from the C-4 position, which is the most sterically accessible and electronically favorable site ortho to the directing group. This step forms a thermodynamically stable 4-lithiated pyridine intermediate.

  • Electrophilic Quench: The newly formed aryllithium species is a potent nucleophile and readily reacts with a variety of electrophiles (E+) introduced into the reaction mixture. This step forges a new carbon-carbon or carbon-heteroatom bond at the C-4 position.

The fluorine atom at the C-2 position, while not the primary directing group, can influence the acidity of the ring protons and the overall electronic landscape of the pyridine ring. For pyridine systems, where nucleophilic attack by the organolithium base can be a competing pathway, the use of lithium amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred to minimize this side reaction.[7][8]

Visualization of the Reaction Mechanism

Directed_Ortho_Lithiation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 2-Fluoro-3-(methoxymethoxy)pyridine intermediate 4-Lithiated Pyridine Intermediate start->intermediate 1. Deprotonation     (Coordination-Assisted) base Organolithium Base (e.g., LDA, n-BuLi) electrophile Electrophile (E+) product 4-Substituted-2-fluoro-3-(methoxymethoxy)pyridine intermediate->product 2. Electrophilic Quench Experimental_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Purification cluster_deprotection Optional Deprotection A 1. Add 2-Fluoro-3-(MOM)pyridine and anhydrous THF to a flame-dried flask under N2. B 2. Cool to -78 °C. A->B C 3. Slowly add LDA or n-BuLi/TMEDA. B->C D 4. Stir for 1-2 hours at -78 °C. C->D E 5. Add electrophile (E+) at -78 °C. D->E F 6. Warm to room temperature and quench with sat. aq. NH4Cl. E->F G 7. Extraction with organic solvent. F->G H 8. Drying and concentration. G->H I 9. Column chromatography. H->I J 10. Acidic hydrolysis of MOM group. I->J

Sources

Method

Application Notes and Protocols for the Deprotection of 2-Fluoro-3-(methoxymethoxy)pyridine

Introduction The methoxymethyl (MOM) ether is a stalwart protecting group for hydroxyl functionalities in multistep organic synthesis, prized for its ease of installation and robustness under a wide array of non-acidic c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The methoxymethyl (MOM) ether is a stalwart protecting group for hydroxyl functionalities in multistep organic synthesis, prized for its ease of installation and robustness under a wide array of non-acidic conditions.[1] However, its cleavage typically necessitates acidic conditions, a requirement that can be precarious for sensitive substrates.[2][3] The deprotection of a MOM group on a 2-fluoropyridine scaffold, specifically at the 3-position, introduces a nuanced challenge. The electron-withdrawing nature of the fluorine atom and the inherent electronic properties of the pyridine ring can influence the lability of the MOM ether and the stability of the resulting 2-fluoro-3-hydroxypyridine product.

This comprehensive guide provides a detailed analysis of the optimal conditions for the deprotection of 2-Fluoro-3-(methoxymethoxy)pyridine. We will delve into the mechanistic rationale behind the selection of reagents and present field-proven, step-by-step protocols for both acidic and non-acidic cleavage methods. A comparative analysis of these methodologies will empower researchers to make informed decisions based on the specific requirements of their synthetic route, particularly concerning functional group tolerance and potential side reactions.

Scientific Rationale: Navigating the Deprotection Landscape

The deprotection of a MOM ether proceeds via an acid-catalyzed hydrolysis mechanism.[2] Protonation of one of the ether oxygens converts it into a good leaving group, initiating the cleavage cascade to ultimately yield the free alcohol, formaldehyde, and methanol. While seemingly straightforward, the choice of acid and reaction conditions is paramount when dealing with a substrate like 2-Fluoro-3-(methoxymethoxy)pyridine.

The pyridine nitrogen can be protonated under strongly acidic conditions, which can alter the electronic landscape of the ring and potentially complicate the reaction. Furthermore, the 2-fluoro substituent activates the pyridine ring towards nucleophilic aromatic substitution, a side reaction that must be carefully considered, especially if nucleophilic species are present or generated in situ.

Therefore, the ideal deprotection method should be sufficiently acidic to cleave the MOM ether efficiently but mild enough to avoid unwanted side reactions or degradation of the desired product, 2-fluoro-3-hydroxypyridine. This commercially available compound's existence suggests a reasonable degree of stability, which is advantageous for the synthetic chemist.[4][5]

Based on a thorough review of established methodologies for MOM deprotection on aromatic systems, two primary strategies emerge as the most promising for this particular substrate:

  • Mild Brønsted Acid Catalysis: Utilizing an acid such as p-toluenesulfonic acid (pTSA) offers a balance of reactivity and selectivity.[6][7]

  • Lewis Acid-Mediated Deprotection under Non-Acidic Conditions: A combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl provides a remarkably mild and highly chemoselective method for the cleavage of aromatic MOM ethers.[8][9]

This guide will provide detailed protocols for both approaches, allowing for a tailored deprotection strategy.

Recommended Protocols

Protocol 1: Mild Brønsted Acid-Catalyzed Deprotection with p-Toluenesulfonic Acid (pTSA)

This protocol leverages the efficacy of p-toluenesulfonic acid in a protic solvent to effect the deprotection. The conditions are generally mild and have been shown to be effective for a range of substrates.[6]

Workflow Diagram:

protocol1 cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve 2-Fluoro-3-(methoxymethoxy)pyridine in Methanol add_ptsa Add pTSA·H₂O start->add_ptsa reflux Heat to Reflux (or stir at RT) add_ptsa->reflux Monitor by TLC quench Quench with sat. NaHCO₃ reflux->quench Upon completion extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end 2-Fluoro-3-hydroxypyridine

Caption: Workflow for pTSA-mediated MOM deprotection.

Materials:

  • 2-Fluoro-3-(methoxymethoxy)pyridine

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 eq) in methanol (0.1–0.2 M), add p-toluenesulfonic acid monohydrate (0.1–0.5 eq).

  • Stir the reaction mixture at room temperature or gently heat to reflux (40–65 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the solution is neutral or slightly basic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-3-hydroxypyridine.

Protocol 2: Mild and Chemoselective Deprotection with TMSOTf and 2,2′-Bipyridyl

This protocol is particularly advantageous for substrates bearing other acid-labile functional groups, as the reaction proceeds under nearly neutral conditions.[8][9] The mechanism involves the formation of a pyridinium salt intermediate, which is then hydrolyzed.[10]

Workflow Diagram:

protocol2 cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve Substrate & Bipyridyl in CH₃CN cool Cool to 0 °C start->cool add_tmsotf Add TMSOTf dropwise cool->add_tmsotf warm Warm to RT add_tmsotf->warm Monitor by TLC hydrolyze Add H₂O warm->hydrolyze Upon completion extract Extract with Ethyl Acetate hydrolyze->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end 2-Fluoro-3-hydroxypyridine

Caption: Workflow for TMSOTf/2,2'-bipyridyl MOM deprotection.

Materials:

  • 2-Fluoro-3-(methoxymethoxy)pyridine

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,2′-Bipyridyl

  • Acetonitrile (CH₃CN), anhydrous

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 eq) and 2,2′-bipyridyl (1.5–2.0 eq).

  • Add anhydrous acetonitrile (0.1 M) and stir to dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add TMSOTf (1.2–1.5 eq) dropwise via syringe over several minutes.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, add water to the reaction mixture and stir for an additional 15-30 minutes to hydrolyze the intermediate silyl ether.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 2-fluoro-3-hydroxypyridine.

Comparative Data and Troubleshooting

Method Reagents Conditions Advantages Disadvantages
Protocol 1 p-Toluenesulfonic acidMeOH, RT to refluxCost-effective, simple setup, readily available reagents.Potential for side reactions with highly acid-sensitive groups, may require heating.
Protocol 2 TMSOTf, 2,2′-BipyridylCH₃CN, 0 °C to RTHighly chemoselective, mild (nearly neutral) conditions, suitable for complex molecules with acid-labile groups.[8][9]More expensive reagents, requires anhydrous conditions and an inert atmosphere.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient acid catalyst (Protocol 1).Increase the amount of pTSA or the reaction temperature.
Steric hindrance.Increase reaction time and/or temperature.
Inactive TMSOTf due to moisture (Protocol 2).Use freshly opened or distilled TMSOTf and ensure strictly anhydrous conditions.
Low Yield Product degradation under acidic conditions.Switch to the milder TMSOTf/2,2′-bipyridyl method (Protocol 2).
Incomplete hydrolysis of the silyl ether intermediate (Protocol 2).Increase the stirring time after the addition of water.
Loss of volatile product during workup.Use care during solvent removal; co-evaporation with a less volatile solvent may be helpful.
Formation of Byproducts Nucleophilic substitution of the fluorine atom.Ensure no strong nucleophiles are present. The TMSOTf/2,2′-bipyridyl method is less likely to cause this issue.
Decomposition of the starting material or product.Employ the milder conditions of Protocol 2.

Mechanism of Deprotection

Acid-Catalyzed Deprotection (e.g., pTSA):

Caption: Mechanism of acid-catalyzed MOM deprotection.

TMSOTf/2,2′-Bipyridyl-Mediated Deprotection:

mechanism2 cluster_mech2 TMSOTf/2,2'-Bipyridyl MOM Deprotection MOM_Ether Ar-O-CH₂-O-CH₃ Silyl_Ether Ar-O-TMS MOM_Ether->Silyl_Ether + TMSOTf + 2,2'-Bipyridyl Bipy_Complex [Bipy-CH₂-O-CH₃]⁺OTf⁻ MOM_Ether->Bipy_Complex Alcohol Ar-OH Silyl_Ether->Alcohol + H₂O

Caption: Proposed pathway for TMSOTf/2,2'-bipyridyl deprotection.

Conclusion

The deprotection of 2-Fluoro-3-(methoxymethoxy)pyridine can be successfully achieved using either a mild Brønsted acid-catalyzed approach with p-toluenesulfonic acid or a highly chemoselective method employing TMSOTf and 2,2′-bipyridyl. The choice between these protocols will be dictated by the presence of other sensitive functional groups within the molecule and considerations of cost and experimental convenience. For substrates demanding the utmost care to preserve molecular integrity, the TMSOTf/2,2′-bipyridyl system is the superior choice. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently deprotect this challenging substrate, paving the way for the subsequent steps in their synthetic endeavors.

References

  • Yanagihara, M., Ohta, R., Yanagida, J., & Fujioka, H. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8958–8966. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl.
  • Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., Maegawa, T., & Kita, Y. (2006). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (3), 273-275. [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Fujioka, H., Minamitsuji, Y., Kubo, O., Senami, K., & Maegawa, T. (2007). The reaction of acetal-type protective groups in combination with TMSOTf and 2,2′-bipyridyl; mild and chemoselective deprotection and direct conversion to other protective groups. Tetrahedron Letters, 48(37), 6589-6592.
  • Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Pyridinium p-toluenesulfonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677.
  • Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). p-Toluenesulfonic Acid Promoted Organic Transformations towards Generation of Molecular Complexity. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-3-(methoxymethoxy)pyridine

Introduction Nucleophilic aromatic substitution (SNAr) on heteroaromatic systems, particularly on electron-deficient rings like pyridine, is a fundamental transformation in modern organic synthesis.[1] This reaction clas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleophilic aromatic substitution (SNAr) on heteroaromatic systems, particularly on electron-deficient rings like pyridine, is a fundamental transformation in modern organic synthesis.[1] This reaction class is of paramount importance in the fields of medicinal chemistry and drug development, where the pyridine scaffold is a prevalent motif in a vast number of therapeutic agents.[2][3] The strategic introduction of fluorine atoms onto the pyridine ring significantly enhances its reactivity towards nucleophilic attack, making fluoropyridines highly valuable building blocks.[4][5][6]

The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen, with fluoride being an excellent leaving group.[4] This is a consequence of the reaction mechanism, where the rate-determining step is the initial nucleophilic attack to form a stabilized intermediate, rather than the cleavage of the carbon-halogen bond. The high electronegativity of fluorine activates the pyridine ring, often allowing for milder reaction conditions compared to chloro- or bromo-pyridines.[4]

This application note provides a detailed guide to understanding and performing SNAr reactions on 2-Fluoro-3-(methoxymethoxy)pyridine. This substrate is particularly useful as the methoxymethyl (MOM) ether serves as a protecting group for the 3-hydroxy functionality, which can be deprotected in a subsequent step to reveal a versatile handle for further molecular elaboration. We will delve into the mechanistic underpinnings, provide a comprehensive table of reaction conditions for various nucleophiles, present a detailed experimental protocol, and discuss troubleshooting and optimization strategies.

Reaction Mechanism and Key Principles

The SNAr reaction of 2-Fluoro-3-(methoxymethoxy)pyridine proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which is activated by both the electron-withdrawing ring nitrogen and the highly electronegative fluorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, to yield the substituted product.

The presence of the MOM-protected hydroxyl group at the 3-position can influence the electronic properties of the ring, but the primary drivers for the reaction are the activating effects of the ring nitrogen and the fluorine at the 2-position.

Mechanistic Diagram

Caption: General mechanism of SNAr on 2-Fluoro-3-(methoxymethoxy)pyridine.

Experimental Design and Protocols

The success of an SNAr reaction on 2-Fluoro-3-(methoxymethoxy)pyridine is highly dependent on the choice of nucleophile, base, solvent, and reaction temperature. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be successfully employed.[5]

Table of Reaction Conditions

The following table summarizes typical conditions for the SNAr reaction of 2-fluoropyridines with various classes of nucleophiles. These conditions can serve as a starting point for the optimization of the reaction with 2-Fluoro-3-(methoxymethoxy)pyridine.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Conversion (%)
Alcohols 1°, 2°, or 3° alcoholKOtBuTHF503>95
Phenols PhenolK₂CO₃DMF8012>95
Amines 1° or 2° amineK₃PO₄tert-Amyl alcohol11012>95
Thiols ThiophenolK₂CO₃DMF251>95
N-Heterocycles ImidazoleNaHTHF606>95

Data adapted from studies on unactivated 2-fluoropyridines and are intended as a general guide.[5]

Detailed Experimental Protocol: Synthesis of 2-(Morpholino)-3-(methoxymethoxy)pyridine

This protocol provides a step-by-step method for the reaction of 2-Fluoro-3-(methoxymethoxy)pyridine with morpholine, a common secondary amine nucleophile.

Materials:

  • 2-Fluoro-3-(methoxymethoxy)pyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Reagent Addition: Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Then, add 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 equivalent) followed by morpholine (1.2 equivalents).

  • Reaction: Stir the reaction mixture and heat to 110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(Morpholino)-3-(methoxymethoxy)pyridine.

Experimental Workflow Diagram

Workflow Start Reaction Setup (Flask, Stirrer, N₂) Reagents Add Reagents (Substrate, Nucleophile, Base, Solvent) Start->Reagents Reaction Heat to 110 °C (Monitor by TLC/LC-MS) Reagents->Reaction Workup Cool and Quench (Add EtOAc and Water) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for the SNAr reaction.

The Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyl functionalities.[7] Its stability and the conditions for its removal are critical considerations when planning a synthetic sequence involving 2-Fluoro-3-(methoxymethoxy)pyridine.

Stability of the MOM Group

The MOM group is generally stable under a range of conditions, including:

  • pH ranges from 4 to 12.[7]

  • Many oxidizing and reducing agents.[7]

  • Basic conditions, making it compatible with many SNAr reactions.[7]

However, the MOM group is labile under acidic conditions.[7] It is also sensitive to certain Lewis acids and some organometallic reagents.[8]

Deprotection of the MOM Group

The MOM group is an acetal and can be cleaved by acid hydrolysis.[7] Common methods for MOM deprotection include:

  • Acidic Hydrolysis: Treatment with a catalytic amount of a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol is a common method.[7][8]

  • Lewis Acids: Certain Lewis acids can also effect the cleavage of MOM ethers.[8]

  • Mild Conditions: For substrates with other acid-sensitive functional groups, milder deprotection methods have been developed, such as using pyridinium p-toluenesulfonate (PPTS).[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Insufficiently activated substrate- Poor nucleophile- Inappropriate base or solvent- Low reaction temperature- Increase reaction temperature.- Use a stronger base to generate a more potent nucleophile.- Switch to a more polar aprotic solvent like DMF or DMSO.- Ensure all reagents and solvents are anhydrous.
Side Reactions - Cleavage of the MOM group- Reaction at other sites (if applicable)- Avoid acidic conditions during the reaction and workup.- If using a strong base, ensure the reaction is performed under an inert atmosphere to prevent quenching by moisture.[4]- For complex molecules, perform small-scale optimization experiments to find the most selective conditions.[10]
Difficult Purification - Similar polarity of starting material and product- Formation of byproducts- Optimize the reaction to drive it to completion.- Explore different solvent systems for column chromatography.- Consider crystallization as an alternative purification method.

Conclusion

The nucleophilic aromatic substitution on 2-Fluoro-3-(methoxymethoxy)pyridine is a robust and versatile reaction for the synthesis of substituted 3-hydroxypyridine derivatives. The high reactivity of the 2-fluoro substituent allows for a broad scope of nucleophiles to be employed under relatively mild conditions. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and awareness of the stability of the MOM protecting group are essential for the successful application of this methodology in the synthesis of complex molecules for drug discovery and development.

References

  • Ritland, M. A., Levin, M. D., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9164-9173. Available from: [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available from: [Link]

  • Tanaka, T., Murakami, S., Oikawa, M., & Oikawa, H. (2012). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Organic & Biomolecular Chemistry, 10(37), 7481-7484. Available from: [Link]

  • Oikawa, M., Tanaka, T., & Oikawa, H. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7384-7391. Available from: [Link]

  • Monti, H., Audran, G., Feraud, M., & Pèpe, G. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications, 13(12), 1021-1026. Available from: [Link]

  • Wikipedia. Methoxymethyl ether. Available from: [Link]

  • Organic Chemistry Portal. MOM Ethers. Available from: [Link]

  • Hartwig, J. F., & Ritland, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(37), 13118-13127. Available from: [Link]

  • Dunn, P. J., et al. (2007). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Green Chemistry, 9(1), 31-35. Available from: [Link]

  • Sabde, S., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (7), 394-395. Available from: [Link]

  • Hartwig, J. F., & Ritland, M. A. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available from: [Link]

  • ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Available from: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]

  • Ichikawa, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available from: [Link]

  • Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 2-Fluoro-3-methoxypyridine. Available from: [Link]

  • ResearchGate. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Available from: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Available from: [Link]

  • National Center for Biotechnology Information. 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. Available from: [Link]

  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • ChemHelp ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

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Method

Application Notes &amp; Protocols: Strategic Cross-Coupling of 2-Fluoro-3-(methoxymethoxy)pyridine for Advanced Synthesis

Introduction: The Strategic Advantage of a Multifunctional Building Block In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active agents. Its strategic functionalization is paramount to modulating physicochemical properties and biological activity. 2-Fluoro-3-(methoxymethoxy)pyridine emerges as a particularly valuable building block, offering a unique convergence of functionalities. The methoxymethyl (MOM) ether serves as a robust protecting group for the 3-hydroxy position, while the C2-fluorine atom acts as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions.[1]

The electron-withdrawing nature of the fluorine atom not only influences the electronic properties of the pyridine ring but also activates the C-F bond for oxidative addition to a palladium(0) center, a key step in many cross-coupling catalytic cycles.[2] This guide provides in-depth protocols and mechanistic insights for leveraging 2-Fluoro-3-(methoxymethoxy)pyridine in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.

Understanding the Reagent: Causality of Reactivity

The utility of 2-Fluoro-3-(methoxymethoxy)pyridine is dictated by its two key substituents:

  • The 2-Fluoro Group: Traditionally, aryl fluorides were considered challenging substrates for cross-coupling due to the high strength of the C-F bond. However, advancements in catalyst design, particularly the development of electron-rich, sterically demanding phosphine ligands, have enabled the efficient activation of C-F bonds, especially on electron-deficient rings like pyridine.[2] The fluorine atom at the 2-position renders this site highly susceptible to palladium-catalyzed transformations.

  • The 3-(Methoxymethoxy) Group (MOM ether): The MOM group provides essential protection for the 3-hydroxyl functionality.[3] Its stability is a critical consideration. While generally robust to basic and organometallic reagents, it is labile under acidic conditions.[4][5] This necessitates the careful selection of reaction conditions, particularly the base, to prevent premature deprotection during the cross-coupling process. Unintended cleavage can be triggered by strong Lewis acids or even trace protic acids.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures. Utilizing 2-Fluoro-3-(methoxymethoxy)pyridine with various boronic acids or esters provides direct access to a diverse array of 2-aryl-3-(methoxymethoxy)pyridines.

Catalytic Cycle: Suzuki-Miyaura Coupling

Experimental_Workflow setup 1. Reaction Setup (Oven-dried glassware, add solid reagents) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ x3) setup->inert solvents 3. Add Degassed Solvents & Liquid Reagents inert->solvents reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup 5. Reaction Quench & Aqueous Work-up reaction->workup purify 6. Drying & Concentration workup->purify analysis 7. Purification (Column Chromatography) purify->analysis product Final Product analysis->product

Sources

Application

Regioselective functionalization of 2-Fluoro-3-(methoxymethoxy)pyridine

An Application Guide to the Regioselective Functionalization of 2-Fluoro-3-(methoxymethoxy)pyridine Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Functionalization of 2-Fluoro-3-(methoxymethoxy)pyridine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the regioselective functionalization of 2-Fluoro-3-(methoxymethoxy)pyridine. This versatile building block is of significant interest due to the prevalence of substituted fluoropyridine motifs in pharmaceuticals.[1] This document emphasizes the strategic manipulation of the pyridine core, leveraging the directing effects of the fluoro and methoxymethyl (MOM) ether groups to achieve predictable and high-yielding transformations. We will delve into the mechanistic underpinnings of key reactions, including Directed ortho-Metalation (DoM), and provide step-by-step protocols for functionalization at the C4 position, subsequent palladium-catalyzed cross-coupling reactions, and MOM-group deprotection.

Introduction: The Strategic Importance of 2-Fluoro-3-(methoxymethoxy)pyridine

The pyridine scaffold is a privileged structure in medicinal chemistry, and its substitution pattern is critical for modulating pharmacological activity, metabolic stability, and physicochemical properties. The introduction of a fluorine atom can significantly alter a molecule's pKa, lipophilicity, and binding interactions, often leading to improved drug candidates.[2] The starting material, 2-Fluoro-3-hydroxypyridine, is a valuable precursor in the synthesis of imaging agents and other biologically active compounds.[3][]

Protecting the 3-hydroxy group as a methoxymethyl (MOM) ether serves two primary purposes:

  • It masks the acidic proton of the hydroxyl group, preventing interference with strongly basic or organometallic reagents.[5][6]

  • The MOM ether acts as a potent Directed Metalation Group (DMG), enabling highly regioselective C-H activation at the adjacent C4 position.[7]

This guide focuses on harnessing the synergy between the C2-fluoro and C3-MOM ether substituents to unlock synthetic pathways to novel, polysubstituted pyridine derivatives.

Understanding Regioselectivity: The Directing Group Effects

The functionalization of the 2-Fluoro-3-(methoxymethoxy)pyridine ring is not random; it is governed by the electronic and coordinating properties of the existing substituents. The C4 position is uniquely activated for deprotonation, making it the primary site for electrophilic substitution via an aryllithium intermediate.

  • Directed ortho-Metalation (DoM): The MOM group at C3 is the dominant directing group. The oxygen atoms of the MOM ether are Lewis basic and coordinate to the lithium atom of an organolithium base (e.g., LDA, n-BuLi).[7] This coordination pre-complexes the base near the C4 proton, dramatically increasing its kinetic acidity and facilitating selective deprotonation.[8] This process, known as Directed ortho-Metalation, is a powerful tool for regioselective C-H functionalization.[7][9]

  • Electronic Effects: The C2-fluoro substituent is strongly electron-withdrawing, which generally increases the acidity of all ring protons. However, its influence is secondary to the powerful coordinating effect of the MOM DMG in determining the site of lithiation.

The diagram below illustrates the directing influence of the MOM group, leading to preferential functionalization at the C4 position.

G sub 2-Fluoro-3-(MOM)O-Pyridine C4 C4-H (Most Acidic) sub->C4 Primary Site (ortho to DMG) C6 C6-H sub->C6 Minor Site C5 C5-H sub->C5 Least Reactive Site caption Regioselectivity map for Directed ortho-Metalation.

Caption: General workflow for C4-functionalization.

Detailed Step-by-Step Protocol

Materials & Reagents

ReagentPuritySupplierNotes
2-Fluoro-3-(methoxymethoxy)pyridine>97%CommercialEnsure starting material is dry.
Anhydrous Tetrahydrofuran (THF)>99.8%CommercialDri-Solv or freshly distilled from Na/benzophenone.
Lithium diisopropylamide (LDA)2.0 MCommercialSolution in THF/heptane/ethylbenzene. Titrate periodically.
n-Butyllithium (n-BuLi)2.5 MCommercialSolution in hexanes. Pyrophoric. Titrate periodically.
Electrophile (e.g., Iodine, DMF, CO₂)>98%CommercialEnsure electrophiles are anhydrous where appropriate.
Saturated aq. Ammonium Chloride (NH₄Cl)N/ALab-preparedUsed for quenching the reaction.
Diethyl ether / Ethyl acetateACSCommercialFor extraction.
Brine / Anhydrous Magnesium SulfateN/ALab-preparedFor workup.

Procedure

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Add anhydrous THF (to make a 0.2 M solution) via syringe and cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of LDA (1.1 equiv) or n-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Causality Note: LDA is a non-nucleophilic base and is often preferred to minimize potential side reactions. The low temperature is critical to prevent decomposition of the organolithium intermediate and undesired side reactions like ether cleavage. [8]4. Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation. The formation of the lithium salt may cause a color change.

  • Electrophilic Quench: Slowly add a solution of the desired electrophile (1.2-1.5 equiv) in anhydrous THF, again maintaining the temperature at -78 °C.

    • For Iodination: Add a solution of Iodine (I₂) in THF.

    • For Formylation: Add anhydrous N,N-Dimethylformamide (DMF).

    • For Carboxylation: Bubble dry CO₂ gas through the solution or add freshly crushed dry ice pellets.

  • Warming: After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Subsequent Transformations: Palladium-Catalyzed Cross-Coupling

Once a handle, such as an iodine atom, is installed at the C4 position, the scaffold is primed for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2-fluoro-3-(MOM)O-pyridine

This reaction is a cornerstone of modern synthesis for creating biaryl structures. [10] Reaction Principle

SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)(L₂)I pd0->pd2 Oxidative Addition pd_b Ar-Pd(II)(L₂)-R pd2->pd_b Transmetalation pd_b->pd0 Reductive Elimination product Py-R pd_b->product aryl_iodide Py-I aryl_iodide->pd2 boronic_acid R-B(OH)₂ boronic_acid->pd2 base Base (e.g., Na₂CO₃) base->pd2 caption Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Reagents & Conditions

ComponentStoichiometry (equiv)Notes
4-Iodo-Substrate1.0Prepared via DoM protocol.
(Hetero)Aryl Boronic Acid1.2 - 1.5
Pd(dppf)Cl₂0.05 - 0.10A robust catalyst for many Suzuki couplings. [10][11]
Sodium Carbonate (Na₂CO₃)2.0 - 3.0Base is crucial for the transmetalation step.
SolventN/ADioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water.
Temperature80 - 100 °CReaction progress monitored by TLC or LC-MS.

Procedure

  • To a flask, add the 4-iodo-2-fluoro-3-(methoxymethoxy)pyridine (1.0 equiv), the aryl boronic acid (1.3 equiv), and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the solvent (e.g., 4:1 dioxane/water) and degas the mixture by bubbling with inert gas for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

  • Heat the reaction mixture to 90 °C with vigorous stirring until the starting material is consumed (typically 4-16 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

A similar protocol can be adapted for Buchwald-Hartwig amination, typically using a palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu). [12][13][14][15]

Final Step: MOM Group Deprotection

The MOM ether is an acetal and is readily cleaved under acidic conditions to reveal the free 3-hydroxy group. [5][16] Procedure

  • Dissolve the MOM-protected pyridine (1.0 equiv) in methanol (MeOH).

  • Add concentrated hydrochloric acid (HCl, 3-6 equiv) dropwise at room temperature.

  • Stir the mixture for 2-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the deprotected 2-fluoro-3-hydroxypyridine derivative.

Caution: The MOM group can be sensitive to some Lewis acids (e.g., TiCl₄, AlCl₃) that might be used in subsequent reactions. [17]This lability should be considered during synthetic planning.

Conclusion

2-Fluoro-3-(methoxymethoxy)pyridine is a highly valuable and strategically designed building block for complex pyridine synthesis. By understanding and utilizing the powerful directing effect of the C3-MOM ether group, chemists can achieve excellent regiocontrol, primarily functionalizing the C4 position through Directed ortho-Metalation. This initial step opens the door to a vast array of subsequent transformations, including robust and reliable palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently explore the chemical space around this important scaffold, accelerating the discovery of novel molecules in pharmaceutical and materials science.

References

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from AdiChemistry. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from Wikipedia. [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from Grokipedia. [Link]

  • ResearchGate. (2025, August 7). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Sost, M., & Baciocchi, M. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC. [Link]

  • ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from ResearchGate. [Link]

  • Sost, M., & Baciocchi, M. (2024, April 2). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. [Link]

  • Rueda-Espinosa, J. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Rueda-Espinosa, J., et al. (2023, August 30). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. ACS Publications. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from Wikipedia. [Link]

  • Kysil, A., et al. (2026, January 22). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. ACS Publications. [Link]

  • Lee, S. J., et al. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]

  • Awad, H., et al. (2005). Selective Functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at Each Vacant Position. PubMed. [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from ResearchGate. [Link]

  • Saeed, A., et al. (n.d.). The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry. [Link]

  • Weiss, D., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • ResearchGate. (2025, August 6). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

Sources

Method

Application Notes and Protocols for C-H Activation Strategies Involving 2-Fluoro-3-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist In the ever-evolving landscape of synthetic organic chemistry, the direct functionalization of carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

In the ever-evolving landscape of synthetic organic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy, offering atom- and step-economical routes to complex molecular architectures.[1][2][3][4] This guide provides a detailed exploration of C-H activation strategies specifically tailored for 2-Fluoro-3-(methoxymethoxy)pyridine, a versatile building block in medicinal chemistry. The strategic placement of the fluoro and methoxymethoxy (MOM) ether functionalities presents a unique electronic and steric environment, influencing the regioselectivity of C-H functionalization. These application notes will delve into the theoretical underpinnings of C-H activation on this substrate, followed by detailed, adaptable protocols for various transition-metal-catalyzed transformations.

Strategic Considerations for C-H Activation of 2-Fluoro-3-(methoxymethoxy)pyridine

The pyridine core is a ubiquitous motif in pharmaceuticals, and methods for its selective functionalization are of paramount importance.[3][4] The substrate, 2-Fluoro-3-(methoxymethoxy)pyridine, possesses a unique substitution pattern that dictates the probable sites of C-H activation.

1.1. Analysis of the Substrate and Potential Reaction Sites

The pyridine ring has three available C-H bonds for functionalization at the C4, C5, and C6 positions. The regiochemical outcome of a C-H activation reaction is governed by a delicate interplay of electronic and steric effects, as well as the nature of the catalyst and any directing groups present.[1]

  • 2-Fluoro Substituent: The fluorine atom at the C2 position is a strongly electron-withdrawing group. This has two primary effects: it deactivates the pyridine ring towards electrophilic attack and can influence the acidity of adjacent C-H bonds.

  • 3-(Methoxymethoxy) Substituent: The MOM-protected hydroxyl group at the C3 position is an electron-donating group through resonance. The oxygen atom of the MOM ether could potentially act as a directing group, favoring functionalization at the adjacent C4 position through the formation of a metallacycle intermediate.

1.2. Predicted Regioselectivity

Based on established principles of C-H activation on substituted pyridines, we can predict the likely sites of functionalization for 2-Fluoro-3-(methoxymethoxy)pyridine.

Figure 1. Predicted regioselectivity for C-H activation.

The C4 position is anticipated to be the most favorable site for C-H activation due to the potential directing effect of the 3-MOM group and its electronic activation. Functionalization at C5 is also possible, while the C6 position is expected to be the least reactive due to the deactivating effect of the adjacent 2-fluoro substituent.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation is a powerful tool for the formation of C-C bonds.[1] For 2-Fluoro-3-(methoxymethoxy)pyridine, this transformation is expected to proceed with high regioselectivity.

2.1. Mechanistic Rationale

The reaction likely proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst is directed to the C4 position by the oxygen of the MOM ether.

G cluster_0 Palladium-Catalyzed C-H Arylation Workflow Start Start with 2-Fluoro-3-(MOM)Pyridine & Aryl Halide Reaction Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) - Base (e.g., K2CO3) - Solvent (e.g., Toluene) Start->Reaction Heating Heating (e.g., 110 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product C4-Arylated Product Purification->Product

Figure 2. Workflow for Palladium-Catalyzed C-H Arylation.

2.2. Protocol: Palladium-Catalyzed C-H Arylation of 2-Fluoro-3-(methoxymethoxy)pyridine

This protocol is a general guideline and may require optimization for specific aryl halides.

Materials:

  • 2-Fluoro-3-(methoxymethoxy)pyridine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous toluene to the mixture.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Range/ValueNotes
Catalyst Loading 2-10 mol%Higher loading may be required for less reactive aryl halides.
Ligand PPh₃, PCy₃, or other phosphine ligandsLigand choice can influence reaction efficiency.
Base K₂CO₃, Cs₂CO₃, or PivOKThe choice of base can be critical for reactivity.
Solvent Toluene, Dioxane, or DMFSolvent polarity can affect the reaction outcome.
Temperature 100-140 °CHigher temperatures may be necessary for challenging substrates.

Table 1. General Reaction Parameters for Palladium-Catalyzed C-H Arylation.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly valuable transformation for introducing a boronic ester functionality, which can be further derivatized.[5][6] For 2-Fluoro-3-(methoxymethoxy)pyridine, this reaction is expected to be highly regioselective, primarily targeting the C4 position.

3.1. Mechanistic Insights and Regioselectivity

The regioselectivity in iridium-catalyzed borylation is often governed by steric factors. However, electronic effects and weak coordination can also play a significant role. In the case of our substrate, the steric environment around C4 and C5 is similar. The electron-withdrawing nature of the 2-fluoro group is expected to disfavor borylation at C6. The potential directing effect of the 3-MOM group would strongly favor borylation at C4.

G cluster_0 Iridium-Catalyzed C-H Borylation Pathway Substrate 2-Fluoro-3-(MOM)Pyridine + B2pin2 Catalyst [Ir(cod)OMe]2 / dtbpy Substrate->Catalyst Activation C-H Activation at C4 Catalyst->Activation Intermediate Iridacycle Intermediate Activation->Intermediate ReductiveElim Reductive Elimination Intermediate->ReductiveElim Product C4-Borylated Product ReductiveElim->Product

Figure 3. Proposed Catalytic Cycle for Iridium-Catalyzed C-H Borylation.

3.2. Protocol: Iridium-Catalyzed C-H Borylation of 2-Fluoro-3-(methoxymethoxy)pyridine

This protocol is adapted from established methods for the borylation of substituted pyridines.

Materials:

  • 2-Fluoro-3-(methoxymethoxy)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., THF or Cyclohexane)

Procedure:

  • In a glovebox, charge a screw-capped vial with [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equiv).

  • Add anhydrous solvent and stir for 10 minutes.

  • Add 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 equiv).

  • Seal the vial and heat at 80 °C for 16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the borylated product.

ParameterRecommended Range/ValueNotes
Iridium Precatalyst [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂The methoxy precursor is often more active.
Ligand dtbpy is a standard ligand for this transformation.Other bipyridine ligands can be screened.
Borylation Reagent B₂pin₂ is commonly used.HBPin can also be employed.
Solvent THF, Cyclohexane, or neat conditionsNeat reactions can sometimes be more efficient.
Temperature 60-100 °COptimization may be required.

Table 2. General Reaction Parameters for Iridium-Catalyzed C-H Borylation.

Deprotection of the Methoxymethoxy (MOM) Group

For many applications, the final step will be the removal of the MOM protecting group to reveal the free hydroxyl functionality. This is typically achieved under acidic conditions.

4.1. Protocol: Acid-Catalyzed Deprotection of the MOM Ether

Materials:

  • MOM-protected functionalized pyridine

  • Hydrochloric acid (HCl, e.g., 6M solution)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the MOM-protected pyridine in methanol or THF.

  • Add a catalytic amount of concentrated HCl or a larger volume of a more dilute solution (e.g., 6M HCl).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify as needed.

Conclusion and Future Outlook

The strategic C-H functionalization of 2-Fluoro-3-(methoxymethoxy)pyridine offers a powerful avenue for the synthesis of highly valuable, functionalized pyridine derivatives for drug discovery and development.[1][2] The predictable regioselectivity, driven by the interplay of the fluoro and MOM-ether substituents, allows for the targeted introduction of various functionalities. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block. Further investigations could focus on expanding the scope of C-H activation reactions, including olefination, amination, and alkylation, to further diversify the accessible chemical space.

References

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Pyridines. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]

  • Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009 , 48 (28), 5094–5115. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57 (24), 10257–10274. [Link]

  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. J. Med. Chem.2011 , 54 (10), 3451–3479. [Link]

  • Iridium-catalyzed C–H borylation of pyridines. Org. Biomol. Chem., 2014 ,12, 7318-7327. [Link]

  • Sadler, S. A.; Tajuddin, H.; Mkhalid, I. A. I.; Batsanov, A. S.; Albesa-Jove, D.; Cheung, M. S.; Maxwell, A. C.; Shukla, L.; Roberts, B.; Blakemore, D. C.; Lin, Z.; Marder, T. B.; Steel, P. G. Iridium-catalyzed C–H borylation of pyridines. Org. Biomol. Chem., 2014 , 12, 7318-7327. [Link]

  • Bolisetty, S.; Chotana, G. A. Iridium-catalyzed C-H borylation of substituted pyridines. Abstracts of Papers of the American Chemical Society, 2012 , 244. [Link]

  • Cho, J.-Y.; Tse, M. K.; Holmes, D.; Maleczka, R. E., Jr.; Smith, M. R., III. Remarkably Selective Iridium Catalysts for the Elucidation of Steric and Electronic Effects in Aromatic Borylation. Science2002 , 295 (5553), 305–308. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-3-(methoxymethoxy)pyridine

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-3-(methoxymethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-3-(methoxymethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic sequence. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Utility of 2-Fluoro-3-(methoxymethoxy)pyridine

2-Fluoro-3-(methoxymethoxy)pyridine is a valuable substituted pyridine intermediate in medicinal chemistry and agrochemical research. The 2-fluoro substituent serves as a crucial handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, often proceeding much faster than with its chloro-analogue.[1][2] The methoxymethyl (MOM) ether protects the 3-hydroxy group, a common pharmacophore, allowing for selective modification at other positions of the pyridine ring. Optimizing the yield of this intermediate is critical for the efficiency of multi-step synthetic campaigns.

This guide will focus on the most common and reliable synthetic approach: the protection of commercially available 2-Fluoro-3-hydroxypyridine. We will dissect this key transformation, address common pitfalls, and provide robust protocols and troubleshooting logic.

Synthetic Workflow Overview

The primary strategy involves a two-step sequence starting from 2-chloro-3-nitropyridine, which is a cost-effective starting material. The key intermediate, 2-fluoro-3-hydroxypyridine, is then protected to yield the final product.

Synthetic Workflow A 2-Chloro-3-nitropyridine B 2-Fluoro-3-nitropyridine A->B Fluorination (Halex Reaction) C 3-Amino-2-fluoropyridine B->C Nitro Reduction (e.g., Fe/NH4Cl) D 2-Fluoro-3-hydroxypyridine C->D Diazotization & Hydrolysis E 2-Fluoro-3-(methoxymethoxy)pyridine D->E MOM Protection (MOMCl, Base)

Caption: General synthetic route to 2-Fluoro-3-(methoxymethoxy)pyridine.

Part 1: Synthesis of the Key Intermediate: 2-Fluoro-3-hydroxypyridine

The synthesis of 2-fluoro-3-hydroxypyridine from 2-chloro-3-nitropyridine is a robust, multi-step process.[3] However, each step presents unique challenges that can impact overall yield.

Frequently Asked Questions (FAQs)

Q1: My Halex reaction (fluorination of 2-chloro-3-nitropyridine) is low-yielding. What are the critical parameters?

A1: The success of the Halide Exchange (Halex) reaction hinges on two primary factors: the fluoride source and the solvent system.

  • Fluoride Source: Spray-dried potassium fluoride (KF) is commonly used, but its efficacy is highly dependent on being anhydrous. Any moisture will significantly reduce reactivity. Cesium fluoride (CsF) is more reactive and less hygroscopic but more expensive.[3]

  • Solvent: A high-boiling point, polar aprotic solvent like DMSO or DMF is essential to achieve the necessary reaction temperatures (typically 140-150°C) and to solubilize the fluoride salt.[3] Ensure the solvent is anhydrous.

  • Causality: The reaction is an SNAr process. The nitro group is a powerful electron-withdrawing group, which activates the C2 position towards nucleophilic attack by the fluoride ion. Water competes as a nucleophile and also hydrates the fluoride salt, reducing its nucleophilicity.

Q2: The reduction of 2-fluoro-3-nitropyridine gives me a complex mixture of products. How can I improve selectivity?

A2: The goal is the selective reduction of the nitro group without affecting the fluoro substituent.

  • Recommended Method: The use of iron powder with an ammonium chloride catalyst in an alcohol/water mixture is a classic, effective, and chemoselective method for reducing aromatic nitro groups.[3] It is generally mild enough to leave the C-F bond intact.

  • Potential Pitfall: Catalytic hydrogenation (e.g., H₂, Pd/C) can sometimes lead to hydrodefluorination, especially under harsh conditions or with prolonged reaction times.

  • Causality: The Fe/NH₄Cl system generates Fe(II)/Fe(III) species in situ, which act as the reducing agent in a single-electron transfer mechanism. This process is highly specific for nitro groups over aryl fluorides.

Q3: The diazotization and hydrolysis of 3-amino-2-fluoropyridine is inconsistent. What is the key to success?

A3: This is a Sandmeyer-type reaction that requires careful temperature control.

  • Critical Step: The formation of the diazonium salt by reacting the amine with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., sulfuric acid) must be performed at low temperatures (0-5°C).[3]

  • Troubleshooting: If the temperature rises prematurely, the highly unstable diazonium salt can decompose or participate in unwanted side reactions, leading to a complex mixture and reduced yield. After formation, the solution is carefully heated to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group.[3]

Part 2: Optimizing the MOM Protection of 2-Fluoro-3-hydroxypyridine

This is the final and often most crucial step for yield optimization. The selection of reagents and reaction conditions can dramatically affect conversion, purity, and ease of workup.

Troubleshooting Logic for MOM Protection

Troubleshooting MOM Protection start Reaction Issue? issue1 Incomplete Conversion Check Reagents & Conditions start->issue1 issue2 Product Decomposition Re-evaluate Base & Temp start->issue2 issue3 Complex Mixture Investigate Side Reactions start->issue3 sub1_1 Is Base fresh & anhydrous? (e.g., NaH, DIPEA) issue1:f1->sub1_1 sub1_2 Is MOM-Cl fresh? (distill if necessary) issue1:f1->sub1_2 sub1_3 Is solvent anhydrous? (DCM, THF) issue1:f1->sub1_3 sub2_1 Is base too strong? (e.g., n-BuLi may be problematic) issue2:f1->sub2_1 sub2_2 Is temperature too high? (Run at 0°C to RT) issue2:f1->sub2_2 sub3_1 Bis-alkylation product? (Forms from MOM-Cl degradation) issue3:f1->sub3_1 sub3_2 Starting material degradation? issue3:f1->sub3_2

Caption: Decision tree for troubleshooting MOM protection issues.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for achieving high yield in the MOM protection of 2-fluoro-3-hydroxypyridine?

A1: Success relies on the careful selection of a base and an electrophile source under anhydrous conditions.

  • Method A (Strong Base): Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF is highly effective.[4] The NaH first deprotonates the hydroxyl group to form a sodium alkoxide, which is a potent nucleophile. Freshly distilled chloromethyl methyl ether (MOM-Cl) is then added, typically at 0°C, and the reaction is allowed to warm to room temperature.

  • Method B (Weaker Base): A less hazardous alternative involves using a hindered amine base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).[5] In this case, the reaction proceeds via nucleophilic attack of the neutral hydroxyl group on MOM-Cl, with DIPEA acting as an acid scavenger to neutralize the HCl byproduct. This method is often slower and may require gentle heating.

  • Causality & Trustworthiness: The NaH method ensures complete deprotonation, leading to faster and often cleaner reactions. However, it requires strict anhydrous conditions. The DIPEA method is more tolerant but may be incomplete. Monitoring by TLC or LC-MS against a standard of the starting material is crucial to determine reaction completion.

Q2: I am observing an unknown, non-polar impurity in my final product. What could it be?

A2: A common and problematic side product is the bis-MOM protected species, formaldehyde bis(methoxymethyl) acetal, formed from the reaction of MOM-Cl with any residual methanol from its manufacturing process or from decomposition. Another possibility is the formation of byproducts from the degradation of MOM-Cl itself. Using freshly distilled or high-purity MOM-Cl is the best way to prevent this.

Q3: My reaction is complete, but I'm losing significant yield during workup and purification. Any advice?

A3: The workup must be carefully controlled.

  • Quenching: If using NaH, the reaction must be quenched cautiously at 0°C by the slow addition of water or saturated ammonium chloride solution to safely destroy any unreacted hydride.

  • Extraction: 2-Fluoro-3-(methoxymethoxy)pyridine has moderate polarity. Use a solvent like ethyl acetate or DCM for extraction. Multiple extractions (3x) will ensure complete recovery from the aqueous phase.

  • Purification: The product is amenable to silica gel chromatography. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity will effectively separate the product from non-polar impurities and any remaining polar starting material.

Quantitative Data Summary: Typical Reaction Conditions
ParameterMethod A (NaH)Method B (DIPEA)
Base Sodium Hydride (NaH, 60% in mineral oil)N,N-Diisopropylethylamine (DIPEA)
Equivalents of Base 1.2 - 1.5 eq.3.0 - 4.0 eq.
Electrophile Chloromethyl methyl ether (MOM-Cl)Chloromethyl methyl ether (MOM-Cl)
Equivalents of Electrophile 1.1 - 1.3 eq.2.0 - 3.0 eq.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature (or gentle reflux)
Typical Reaction Time 2 - 6 hours12 - 24 hours
Typical Yield > 90%75 - 85%

Experimental Protocol: MOM Protection using NaH (Method A)

Materials:

  • 2-Fluoro-3-hydroxypyridine (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.)

  • Chloromethyl methyl ether (MOM-Cl, 1.1 eq., freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 2-fluoro-3-hydroxypyridine.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0°C for 30 minutes.

  • MOM-Cl Addition: Add freshly distilled MOM-Cl dropwise via syringe, keeping the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH.

  • Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford 2-Fluoro-3-(methoxymethoxy)pyridine as a pure product.

References

  • Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. ResearchGate.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.[Link]

  • Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. European Patent Office.[Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.[Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC.[Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry.[Link]

  • Process for the preparation of fluorinated pyridines. European Patent Office.[Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.[Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • 2-Fluoro-3-[(3-methylphenyl)methoxy]pyridine. PubChem.[Link]

  • Preparation method of 2-amino-3-fluoropyridine.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.[Link]

  • New method for introducing fluorinated components into molecules. University of Münster.[Link]

  • Preparing method of 2-chloro-3-fluoropyridine.
  • Preparation method of fluoropyridine compounds.
  • MOM Ethers. Organic Chemistry Portal.[Link]

  • 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. PubMed.[Link]

  • 3-fluoropyridine preparation method high in yield and content.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed.[Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.[Link]

  • MOM Deprotection. Reddit.[Link]

  • 3-FLUORO-2-HYDROXYPYRIDINE. ChemBK.[Link]

  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1.[Link]

Sources

Optimization

Preventing hydrolysis of MOM group in 2-Fluoro-3-(methoxymethoxy)pyridine

Ticket ID: MOM-PY-F2-STAB Subject: Preventing Hydrolysis of MOM Group in 2-Fluoro-3-(methoxymethoxy)pyridine Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MOM-PY-F2-STAB Subject: Preventing Hydrolysis of MOM Group in 2-Fluoro-3-(methoxymethoxy)pyridine Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Molecule Profile

The Asset: 2-Fluoro-3-(methoxymethoxy)pyridine The Challenge: The Methoxymethyl (MOM) ether is a robust protecting group for the C3-hydroxyl, often employed to direct ortho-lithiation (DoM) to the C4 position. While generally stable to base and nucleophiles, it is an acetal .[1][2] Its "Achilles' heel" is acid-catalyzed hydrolysis.

Specific Structural Context: The presence of the Fluorine atom at C2 is critical. It exerts a strong electron-withdrawing inductive effect (


).
  • Nitrogen Basicity: It significantly lowers the basicity of the pyridine nitrogen (making it less of a "proton sponge").

  • Acetal Stability: It destabilizes the oxocarbenium transition state required for hydrolysis.

    • Insight: Theoretically, this molecule is more stable to acid than a standard phenyl MOM ether. If you are observing hydrolysis, you are likely exposing the compound to unintended strong Lewis acids or unbuffered protic acidic conditions during workup.

The Mechanism of Failure

To prevent hydrolysis, you must understand the pathway. The MOM group does not "fall off"; it is chemically cleaved via a specific mechanism involving protonation and water.

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

MOM_Hydrolysis Start 2-Fluoro-3-(MOM)pyridine Step1 Protonation of Acetal Oxygen Start->Step1 H+ (Acid) Step2 Loss of Methanol (Oxocarbenium Ion) Step1->Step2 - MeOH Step3 Water Attack Step2->Step3 + H2O End 2-Fluoro-3-hydroxypyridine + Formaldehyde Step3->End - H+

Caption: The irreversible cascade of MOM deprotection. Note that Step 2 (Oxocarbenium formation) is the rate-determining step, which is disfavored by the electron-poor 2-fluoropyridine ring.

Troubleshooting Guides (Workflow)

Scenario A: "I lost the MOM group during workup."

Diagnosis: The most common error is using standard acidic quenches (HCl) on basic reactions (like lithiation). The Fix: The pH must remain


 at all times.
ParameterDO NOT USE (Risk of Hydrolysis)RECOMMENDED (Safe)
Quench Reagent 1M HCl, 10% H₂SO₄Sat.

, Phosphate Buffer (pH 7), Water
Temperature Quenching at Room Temp (exothermic)Quench at 0°C or -78°C
Drying Agent Acidic AluminaAnhydrous

or

Scenario B: "The compound degraded on the silica column."

Diagnosis: Standard silica gel is slightly acidic (pH 4–5). For sensitive acetals, this surface acidity is sufficient to trigger hydrolysis, especially with slow elution times. The Fix: You must buffer the stationary phase.

Protocol: Neutralized Silica Chromatography

  • Prepare Eluent: Add 1% Triethylamine (TEA) (

    
    ) to your hexane/ethyl acetate mobile phase.
    
  • Pre-wash: Flush the column with 2 column volumes of this TEA-doped solvent before loading your sample.

  • Load: Load your sample. The TEA neutralizes the acidic silanol (Si-OH) sites.

  • Run: Proceed with normal chromatography. The MOM group will remain intact.

Scenario C: "Reaction with Lewis Acids failed."

Diagnosis: You attempted a transformation (e.g., Friedel-Crafts, Mukaiyama aldol) using a strong Lewis Acid. The Fix: MOM ethers coordinate strongly to Lewis acids (Ti, B, Al, Sn), leading to cleavage.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start MOM Group Loss Observed Check1 Is it happening during Workup? Start->Check1 Check2 Is it happening during Purification? Check1->Check2 No Sol1 Use Buffered Quench (Sat. NH4Cl) Check1->Sol1 Yes Check3 Are Lewis Acids present? Check2->Check3 No Sol2 Add 1% TEA to Silica Eluent Check2->Sol2 Yes Sol3 Switch Reagents (Avoid TiCl4, BBr3, AlCl3) Check3->Sol3 Yes

Caption: Decision matrix for identifying the source of MOM instability.

Frequently Asked Questions (FAQs)

Q1: Can I use n-Butyllithium (n-BuLi) with this molecule? A: Yes. This is the primary use case. The MOM group is stable to strong bases and organolithiums.

  • Mechanism: The MOM oxygen coordinates Li+, and the 2-Fluoro group acidifies the C4 proton. This directs lithiation to the C4 position (Directed Ortho Metalation).

  • Caution: Ensure the quench is cold and buffered (see Scenario A).

Q2: Is the 2-Fluoro group stable during MOM protection? A: Generally, yes. However, if you use NaH (Sodium Hydride) in DMF/THF to deprotonate the 3-OH, be careful of nucleophilic aromatic substitution (


). The 2-Fluoro position is activated.
  • Risk:[3][4][5] The alkoxide of 2-fluoro-3-hydroxypyridine could attack the 2-position of another molecule (dimerization), though this is sterically disfavored.

  • Recommendation: Use DIPEA (Hünig's Base) in DCM with MOM-Cl rather than NaH to avoid "naked" anions and harsh conditions.

Q3: How do I store the purified compound? A: Store in a desiccator at -20°C. Moisture + trace acid (from the air or degrading chlorinated solvents) = Hydrolysis.

  • Pro-Tip: Store under Argon. If the compound is an oil, ensure all traces of chloroform/DCM are removed, as these can generate HCl over time.

Validated Protocols

Protocol 1: Safe Synthesis (MOM Protection)

Target: Protecting 2-Fluoro-3-hydroxypyridine without


 side reactions.
  • Dissolve: 2-Fluoro-3-hydroxypyridine (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Base: Add DIPEA (2.5 eq) at 0°C.

  • Reagent: Dropwise addition of MOM-Cl (Chloromethyl methyl ether) (1.2 eq).

    • Warning: MOM-Cl is a carcinogen. Use extreme caution.

  • Reaction: Warm to RT and stir 2–4 h.

  • Workup: Quench with Sat.

    
     . Extract with DCM.[6]
    
  • Purification: Silica gel (treated with 1% TEA).

Protocol 2: Controlled Deprotection (When desired)

Target: Clean removal without affecting the Fluorine.

  • Solvent: Methanol (

    
    ).
    
  • Acid: Add conc. HCl (5–10 drops per mmol).

  • Temp: Heat to 50°C for 1 h.

  • Monitoring: TLC will show the disappearance of the non-polar spot.

  • Neutralization: Solid

    
     to pH 7 before evaporation.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[5][7]

  • Schlosser, M.Organometallics in Synthesis: A Manual, 2nd ed.; Wiley: Chichester, 2002. (Specifics on Pyridine DoM chemistry).
  • Marsais, F.; Quéguiner, G. Metallation of Halopyridines: A New Route to Disubstituted Pyridines. Tetrahedron 1983, 39, 2009–2021.

  • Gribble, G. W. Lithiation of Pyridines and Related Heterocycles. In Heterocyclic Scaffolds II: Reactions and Applications of Indoles; Springer, 2010.

Sources

Troubleshooting

Stability of 2-Fluoro-3-(methoxymethoxy)pyridine under acidic conditions

Welcome to the technical support resource for 2-Fluoro-3-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Fluoro-3-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable building block, with a specific focus on the stability of its methoxymethyl (MOM) protecting group under acidic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection or handling of 2-Fluoro-3-(methoxymethoxy)pyridine in acidic media.

Q1: My acidic MOM deprotection reaction is sluggish or stalls completely. What are the likely causes and how can I drive it to completion?

A1: An incomplete deprotection is a common issue, often rooted in the electronic nature of the substrate and the reaction conditions.

  • Causality: The methoxymethyl (MOM) ether is cleaved via an acid-catalyzed mechanism that involves protonation of one of the ether oxygens.[1] The stability of the resulting oxocarbenium ion intermediate is crucial for the reaction to proceed. The 2-fluoro substituent on the pyridine ring is strongly electron-withdrawing, which can decrease the Lewis basicity of the ether oxygens, making the initial protonation step less favorable compared to electron-rich systems. This deactivation necessitates carefully chosen conditions to achieve efficient cleavage.

  • Solutions & Optimization:

    • Increase Acid Strength/Concentration: If you are using a mild acid like catalytic HCl in methanol, the reaction may be too slow. Consider switching to a stronger acid system. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often more effective.[2]

    • Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome the sluggish kinetics.[3] Monitor the reaction carefully by Thin-Layer Chromatography (TLC) to avoid decomposition.

    • Lewis Acid Catalysis: Strong Lewis acids can also be highly effective. Reagents like trimethylsilyl triflate (TMSOTf) or zirconium(IV) chloride (ZrCl₄) can coordinate to the ether oxygen and facilitate cleavage under milder conditions than Brønsted acids.[3][4] However, these reagents can be less selective, so a careful screen of conditions is necessary.

Q2: I'm observing significant byproduct formation or decomposition of my starting material. How can I improve the reaction's selectivity?

A2: Decomposition suggests that the reaction conditions are too harsh for your specific molecule. The goal is to find a "sweet spot" that is acidic enough to cleave the MOM group but not so harsh as to degrade the sensitive fluoropyridine ring or other functional groups.

  • Causality: The deprotected product, 2-fluoro-3-hydroxypyridine, can be sensitive to strong acids and high temperatures. Furthermore, the formaldehyde generated as a byproduct of the deprotection can potentially react with the electron-rich (once deprotected) aromatic ring, leading to unwanted side products.[5]

  • Solutions & Optimization:

    • Use Milder, Catalytic Acids: Instead of stoichiometric strong acids, try catalytic amounts of p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[2][4] These conditions are often sufficient for deprotection without causing extensive degradation.

    • Lower the Reaction Temperature: If you are running the reaction at elevated temperatures, try performing it at room temperature or even 0 °C for a longer period. Many deprotections can proceed to completion overnight under these milder conditions.

    • Incorporate a Scavenger: To mitigate side reactions from formaldehyde, a scavenger like cysteine hydrochloride can be added to the reaction mixture.[5] This is particularly important if your substrate has other nucleophilic sites.

    • Consider a Buffered System: In some cases, using an acidic buffer can maintain the pH in a range that promotes deprotection while minimizing acid-catalyzed degradation.

Q3: My reaction appears complete by TLC, but my isolated yield is very low after aqueous workup. What is happening to my product?

A3: This is often an issue of product solubility. The physical properties of the deprotected product can be significantly different from the MOM-protected starting material.

  • Causality: 2-Fluoro-3-hydroxypyridine is significantly more polar than its MOM-protected precursor. The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, which can increase its solubility in water, especially if the aqueous phase is acidic (forming a pyridinium salt) or basic.

  • Solutions & Optimization:

    • Neutralize Carefully: Before extraction, carefully neutralize the reaction mixture to a pH of ~7 with a base like saturated sodium bicarbonate. This will ensure the pyridine nitrogen is not protonated, reducing its aqueous solubility.

    • Use a More Polar Extraction Solvent: If you are extracting with a non-polar solvent like diethyl ether or hexanes, you may be leaving a significant portion of your product in the aqueous layer. Switch to a more polar solvent like ethyl acetate, dichloromethane (DCM), or even a 9:1 mixture of DCM:isopropanol.

    • Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water and force any remaining polar product out of the residual aqueous phase and into the organic layer.

    • Evaporate without Heating: 2-Fluoro-3-hydroxypyridine can be volatile. When removing the solvent under reduced pressure, use a room temperature water bath to avoid loss of product.

Frequently Asked Questions (FAQs)

Q1: What are the "go-to" acidic conditions for MOM deprotection on a fluoropyridine substrate?

A1: While the optimal conditions are substrate-dependent, several methods are commonly employed. The choice depends on the stability of other functional groups in the molecule.

Reagent(s)Solvent(s)TemperatureTypical TimeNotes
1-3 M HClMethanol / THF / WaterRoom Temp to 50 °C2-16 hA classic, robust method.[3][6]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp1-4 hStronger acid, good for more stable substrates.[2]
p-Toluenesulfonic acid (pTSA)MethanolRoom Temp to Reflux4-24 hMilder conditions, good for sensitive substrates.[4]
Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridylAcetonitrileRoom Temp15 min - 4 hVery mild and highly chemoselective method.[7][8]
Zirconium(IV) chloride (ZrCl₄)AcetonitrileRoom Temp30 min - 2 hMild Lewis acid-catalyzed deprotection.[4]
Q2: How does the 2-fluoro substituent specifically impact the stability of the MOM ether?

A2: The 2-fluoro substituent is a strong electron-withdrawing group. Its primary effect is to decrease the electron density of the entire pyridine ring system. This has two potential consequences for MOM ether stability:

  • Reduced Basicity of Ether Oxygens: By pulling electron density away, the fluorine atom makes the lone pairs on the MOM ether's oxygens less available for protonation by an acid. This is a key reason why stronger acidic conditions may be required for deprotection compared to MOM-protected phenols on electron-rich aromatic rings.[4]

  • Increased Ring Stability: The electron-withdrawing nature of fluorine can make the pyridine ring itself more resistant to electrophilic attack, which can be beneficial in preventing unwanted side reactions under acidic conditions.[9]

Q3: Are there alternative, non-acidic methods to deprotect a MOM ether if my molecule is too acid-sensitive?

A3: While acidic cleavage is the most common method, certain powerful Lewis acidic reagents that do not rely on Brønsted acidity can be used. For instance, systems like trimethylsilyl bromide (TMSBr) can cleave MOM ethers, but these are often harsh and may not be suitable for sensitive substrates.[3] If your molecule cannot tolerate any acidic conditions (Brønsted or Lewis), the MOM group may not be the appropriate choice. In such cases, an orthogonal protecting group strategy is necessary.

Q4: What is an "orthogonal protecting group," and what are good alternatives to MOM for protecting 2-fluoro-3-hydroxypyridine?

A4: Orthogonal protection is a crucial strategy in multi-step synthesis that involves using protecting groups that can be removed under distinct, non-interfering conditions.[10][11][12] If you need to avoid acidic deprotection, you can choose a group from a different "orthogonal set."

  • Silyl Ethers (e.g., TBS, TIPS):

    • Protection: TBDMS-Cl (TBSCl) or TIPS-Cl, imidazole, DMF.

    • Deprotection: Fluoride sources (e.g., TBAF in THF; HF•Pyridine in acetonitrile).

    • Advantage: Stable to a wide range of non-acidic and non-fluoride conditions, making them orthogonal to MOM ethers.[11]

  • Benzyl Ethers (Bn):

    • Protection: Benzyl bromide (BnBr), a base (e.g., NaH, K₂CO₃), DMF.

    • Deprotection: Catalytic hydrogenolysis (e.g., H₂, Pd/C).

    • Advantage: Extremely stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. Removal conditions are very mild and specific.

Key Experimental Protocols & Workflows

Protocol 1: Standard Acidic Deprotection using HCl in Methanol

This protocol outlines a general method for the removal of a MOM group from 2-Fluoro-3-(methoxymethoxy)pyridine.

  • Preparation: Dissolve the 2-Fluoro-3-(methoxymethoxy)pyridine (1.0 equiv) in methanol (to a concentration of ~0.1-0.2 M).

  • Addition of Acid: Add 3 M aqueous hydrochloric acid (HCl) dropwise. A typical starting point is 1.0 to 2.0 equivalents, but this may need to be optimized.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC every 1-2 hours (see Protocol 2). If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate solution until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (without heating) to yield the crude 2-fluoro-3-hydroxypyridine.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel 60 F₂₅₄ TLC plate.

  • Eluent: A good starting eluent system is 30-50% ethyl acetate in hexanes.

  • Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Develop the plate in the eluent system.

  • Visualization: Visualize the plate under UV light (254 nm). The MOM-protected starting material will be less polar (higher Rf) than the deprotected, hydroxyl-containing product (lower Rf, often close to the baseline in this eluent). The reaction is complete when the starting material spot is no longer visible in the RM lane.

Visual Diagrams

Mechanism of Acid-Catalyzed MOM Deprotection

MOM_Deprotection MOM_Ether R-O-CH₂-O-Me Protonated_Ether R-O⁺(H)-CH₂-O-Me MOM_Ether->Protonated_Ether 1. Protonation H_plus H⁺ Oxocarbenium R-OH + [CH₂=O⁺-Me ↔ ⁺CH₂-O-Me] Protonated_Ether->Oxocarbenium Byproducts CH₂O + MeOH Oxocarbenium->Byproducts 3. Nucleophilic Attack Alcohol R-OH (2-Fluoro-3-hydroxypyridine) H2O H₂O H2O->Byproducts

Caption: Acid-catalyzed cleavage of a MOM ether.

Troubleshooting Workflow for MOM Deprotection

Troubleshooting_Workflow start Start: MOM Deprotection check_tlc Check Reaction by TLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete No / Slow Conversion decomposition Decomposition Observed check_tlc->decomposition Byproducts / Streaking complete_low_yield Reaction Complete, but Low Isolated Yield check_tlc->complete_low_yield SM Consumed solution_incomplete Increase Temp/Time Increase Acid Conc. Switch to Stronger Acid (TFA, Lewis Acid) incomplete->solution_incomplete Cause: Insufficient Activation solution_decomposition Decrease Temp Use Milder Acid (pTSA) Add Scavenger (Cysteine) Consider Orthogonal PG decomposition->solution_decomposition Cause: Conditions Too Harsh solution_low_yield Careful Neutralization (pH 7) Use Polar Extraction Solvent (EtOAc, DCM) Brine Wash Concentrate w/o Heat complete_low_yield->solution_low_yield Cause: Workup Issues success Success: Pure Product complete_low_yield->success If workup is optimized solution_incomplete->check_tlc Re-run Experiment solution_decomposition->check_tlc Re-run Experiment solution_low_yield->success Re-workup/Re-purify

Caption: Decision tree for troubleshooting MOM deprotection.

References
  • Benchchem. Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.
  • Wikipedia. Methoxymethyl ether. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
  • Wuts, P. G. M. 1.2 Deprotection: The Concept of Orthogonal Sets.
  • LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • Fiveable. Orthogonal Protection Definition. Available from: [Link]

  • Benchchem. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available from: [Link]

  • Reddit. MOM protecting group alternative for Suzuki. Available from: [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]

  • Fujioka, H., et al. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. Available from: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available from: [Link]

  • Reddit. MOM Deprotection. Available from: [Link]

  • Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 2-Fluoro-3-(methoxymethoxy)pyridine

This technical guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of 2-Fluoro-3-(methoxymethoxy)pyridine, a key intermediate in pharmaceutical synthesis. As experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of 2-Fluoro-3-(methoxymethoxy)pyridine, a key intermediate in pharmaceutical synthesis. As experimental mass spectra for this specific compound are not widely published, this guide synthesizes established fragmentation principles of its constituent functional groups—a fluoropyridine ring and a methoxymethyl (MOM) ether—to provide a robust analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-Fluoro-3-(methoxymethoxy)pyridine presents a unique analytical challenge due to the interplay of its distinct chemical moieties. The fluorine atom introduces a characteristic isotopic signature, while the MOM-ether protecting group is susceptible to specific fragmentation pathways.[1] Understanding the expected behavior of this molecule under various ionization techniques is paramount for developing robust methods for its identification, quantification, and impurity profiling. This guide will compare and contrast Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, providing predicted fragmentation patterns and optimized analytical protocols.

Predicted Fragmentation Behavior of 2-Fluoro-3-(methoxymethoxy)pyridine

The mass spectrum of 2-Fluoro-3-(methoxymethoxy)pyridine is expected to be dominated by fragmentation events related to the methoxymethyl ether group and the stability of the fluoropyridine ring. The molecular ion peak ([M]⁺) should be observable, albeit potentially of low intensity in electron ionization (EI) due to the lability of the MOM group.

Key Predicted Fragmentation Pathways:

  • Loss of the Methoxymethyl Group: The most prominent fragmentation is anticipated to be the cleavage of the O-CH₂ bond, leading to the loss of a methoxymethyl radical (•CH₂OCH₃, 45 Da) and the formation of a stable 2-fluorophenoxide-like cation.

  • Formation of the Methoxymethyl Cation: A significant peak at m/z 45, corresponding to the [CH₂OCH₃]⁺ cation, is a characteristic fragment for methoxymethyl ethers.[2]

  • Ring Fragmentation: Subsequent fragmentation of the fluoropyridine ring may occur, although aromatic systems are generally stable.[3]

The following diagram illustrates the predicted primary fragmentation pathway.

G M [C7H8FNO2]+. (Molecular Ion) m/z = 157.05 F1 [C6H5FNO]+. m/z = 112.03 M->F1 - •CH2OCH3 F2 [CH3O=CH2]+ m/z = 45.03 M->F2 Radical •CH2OCH3 (Methoxymethyl radical)

Caption: Predicted primary fragmentation of 2-Fluoro-3-(methoxymethoxy)pyridine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like pyridine derivatives.[4][5] Given the expected volatility of 2-Fluoro-3-(methoxymethoxy)pyridine, GC-MS represents a primary analytical choice.

Experimental Protocol: GC-MS

Instrumentation: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL. The use of anhydrous solvents is crucial to prevent the breakdown of silylating agents if derivatization is employed.[6]

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C. A split injection is suitable for concentrated samples, while a splitless injection is preferred for trace analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Expected Performance and Comparison
ParameterExpected Performance for GC-MSAlternative Considerations
Sensitivity High (low ng to pg on-column)Can be enhanced with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[5]
Selectivity High, based on chromatographic retention time and mass spectrum.Potential for co-elution with isomers.
Molecular Ion May be weak or absent due to extensive fragmentation.Chemical Ionization (CI) could be used to enhance the molecular ion peak.
Key Fragments m/z 112, 45These fragments are crucial for structural confirmation.
Throughput High, with typical run times of 15-20 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile alternative, particularly for less volatile derivatives or when analyzing complex matrices.[7][8] It offers softer ionization techniques that can preserve the molecular ion.

Experimental Protocol: LC-MS

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 50-300.

Expected Performance and Comparison
ParameterExpected Performance for LC-MSAlternative Considerations
Sensitivity Very high (pg to fg on-column).
Selectivity High, with the added dimension of chromatographic separation.
Molecular Ion Strong [M+H]⁺ peak expected at m/z 158.Adduct formation (e.g., [M+Na]⁺) is possible.
Key Fragments Fragmentation can be induced in the collision cell (MS/MS) to yield similar fragments as GC-MS (e.g., product ion at m/z 112).In-source fragmentation can sometimes be observed.[9]
Throughput Moderate, with typical run times of 10-15 minutes.UHPLC can significantly reduce run times.

Method Comparison and Selection Guide

The choice between GC-MS and LC-MS will depend on the specific analytical goals.

G cluster_0 Analytical Goal cluster_1 Recommended Technique Routine QC Routine QC GC-MS GC-MS Routine QC->GC-MS High throughput Structural Elucidation Structural Elucidation Structural Elucidation->GC-MS Characteristic EI fragments LC-MS/MS LC-MS/MS Structural Elucidation->LC-MS/MS Confirms Molecular Weight Trace Analysis Trace Analysis Trace Analysis->LC-MS/MS Superior sensitivity

Caption: Decision workflow for selecting the appropriate MS technique.

GC-MS is recommended for:

  • Routine quality control and purity assessments where high throughput is essential.

  • Initial structural confirmation based on characteristic EI fragmentation patterns.

LC-MS is the preferred choice for:

  • Confirmation of molecular weight through the observation of the protonated molecule [M+H]⁺.

  • Trace-level quantification in complex matrices due to its superior sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS).[8]

  • Analysis of potentially less volatile impurities or degradation products.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of 2-Fluoro-3-(methoxymethoxy)pyridine. While GC-MS provides robust, high-throughput analysis with characteristic fragmentation for structural confirmation, LC-MS offers enhanced sensitivity and the crucial confirmation of the molecular ion. The selection of the optimal technique should be guided by the specific requirements of the analysis, including the need for sensitivity, throughput, and the desired level of structural information. By understanding the predicted fragmentation behavior and applying the detailed protocols within this guide, researchers can confidently develop and validate analytical methods for this important pharmaceutical intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methoxymethane (dimethyl ether). Retrieved from [Link][2]

  • Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link][4]

  • Cai, Y., et al. (2020). LCMS-guided detection of halogenated natural compounds. ResearchGate. Retrieved from [Link][7]

  • Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150. Retrieved from [Link][8]

  • Cefas. (2022). Development of a quantitative method for the analysis of pyridine in sediments and biota. Retrieved from [Link][5]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link][6]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][9]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Fluoro-3-(methoxymethoxy)pyridine

An Essential Operational and Safety Blueprint for Laboratory Professionals The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with the functional groups prese...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Operational and Safety Blueprint for Laboratory Professionals

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with the functional groups present in 2-Fluoro-3-(methoxymethoxy)pyridine, we can implement robust safety measures. This document will detail the necessary personal protective equipment (PPE), provide a step-by-step handling workflow, and outline proper disposal procedures.

Understanding the Hazard Profile: An Analogy-Based Approach

While a specific Safety Data Sheet (SDS) for 2-Fluoro-3-(methoxymethoxy)pyridine is not available, we can infer its potential hazards from related compounds such as 2-Fluoro-3-methoxypyridine and other fluorinated pyridines. The Globally Harmonized System (GHS) classification for the closely related 2-Fluoro-3-methoxypyridine indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to handle 2-Fluoro-3-(methoxymethoxy)pyridine with the assumption that it possesses a similar hazard profile.

Based on this, the primary hazards to be aware of are:

  • Acute Oral Toxicity: Potential for harm if ingested.

  • Skin Irritation: Can cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: May cause significant eye damage.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

Additionally, many organic solvents and reagents, including some pyridines, are flammable. Therefore, it is wise to treat this compound as potentially flammable and avoid sources of ignition.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling 2-Fluoro-3-(methoxymethoxy)pyridine.

Body PartRequired PPERationale and Best Practices
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[5][6]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Ensure gloves are inspected for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected. For chemicals with unknown toxicity, a laminate glove under a heavy-duty outer glove is advisable.[5][6]
Body Flame-Retardant Laboratory CoatA lab coat made of a flame-retardant material is mandatory to protect against splashes and potential fire hazards. Ensure the lab coat is fully buttoned.
Respiratory Use in a Certified Chemical Fume HoodAll handling of 2-Fluoro-3-(methoxymethoxy)pyridine should be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors would be required, but this should be a secondary control measure.[7][8]

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to guide researchers through the safe handling of 2-Fluoro-3-(methoxymethoxy)pyridine from receipt to disposal. Adherence to these steps is critical for maintaining a safe laboratory environment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Carefully Dispense Compound C->D Begin Work E Perform Experiment D->E F Close Container Tightly E->F G Segregate Halogenated Waste F->G Complete Work H Decontaminate Work Area G->H I Properly Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A workflow diagram for the safe handling of 2-Fluoro-3-(methoxymethoxy)pyridine.

Detailed Procedural Steps:

  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review the safety data sheets of analogous compounds like 2-Fluoro-3-methoxypyridine to be reminded of potential hazards.[1]

    • Don PPE: Put on all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.

    • Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Handling:

    • Dispensing: Use a clean spatula or pipette to dispense the required amount of the compound. Avoid creating dust or aerosols.

    • Experimental Procedure: Conduct the experiment within the fume hood, keeping all containers of the compound sealed when not in use.

    • Storage: After use, tightly close the container and store it in a cool, dry, and well-ventilated area away from incompatible materials.

  • Cleanup and Disposal:

    • Waste Segregation: It is crucial to segregate halogenated organic waste from other waste streams.[9] Dispose of any material contaminated with 2-Fluoro-3-(methoxymethoxy)pyridine into a clearly labeled "Halogenated Organic Waste" container.[9]

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate the area. Dispose of the cleaning materials in the halogenated waste container.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE in the appropriate waste stream.

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[9] Place the absorbed material into a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these protocols, researchers can confidently and safely work with 2-Fluoro-3-(methoxymethoxy)pyridine, ensuring both personal safety and the integrity of their research.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • PubChem. 2-Fluoro-3-methoxypyridine. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine. [Link]

  • PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

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